molecular formula C12H11NO2 B1520020 6-(Benzyloxy)pyridin-3-OL CAS No. 725256-57-5

6-(Benzyloxy)pyridin-3-OL

Cat. No.: B1520020
CAS No.: 725256-57-5
M. Wt: 201.22 g/mol
InChI Key: VKPWAEVWZUALPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)pyridin-3-OL is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenylmethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-7-12(13-8-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPWAEVWZUALPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654768
Record name 6-(Benzyloxy)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725256-57-5
Record name 6-(Benzyloxy)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Benzyloxy)pyridin-3-ol is a valuable heterocyclic intermediate, primarily utilized as a sophisticated building block in the synthesis of complex pharmaceutical compounds and novel materials.[1][2] Its structure, featuring a pyridine core with distinct hydroxyl and benzyloxy functionalities, offers versatile reaction sites for molecular elaboration. The benzyloxy group serves as a crucial protecting group for the phenol-like oxygen, allowing for selective chemistry at other positions before its facile removal via hydrogenolysis.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details a complete experimental protocol, and outlines the analytical methods required for its thorough characterization, ensuring purity and structural confirmation.

Strategic Approach to Synthesis

The synthesis of polysubstituted pyridines requires careful regiochemical control.[3] A direct condensation approach is often not feasible for achieving the specific 2,5-substitution pattern of this compound. A more reliable strategy involves the sequential functionalization of a pre-existing, suitably substituted pyridine ring.

The pathway detailed herein leverages the diazotization of an amino-pyridine precursor, a classic and highly effective method for introducing a hydroxyl group onto an aromatic ring.[4] This multi-step approach ensures high regioselectivity and employs well-understood, scalable reactions. The overall strategy is as follows:

  • Preparation of Precursor: Synthesis of 5-amino-2-(benzyloxy)pyridine. This intermediate positions the key functional groups correctly. A common route to this precursor involves starting with 2-amino-5-bromopyridine, introducing the benzyloxy group via a substitution reaction, and then proceeding.[5]

  • Diazotization: The primary amino group of 5-amino-2-(benzyloxy)pyridine is converted into a diazonium salt using nitrous acid generated in situ. This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate.[6]

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed by gentle warming in an aqueous acidic medium. The diazonium group, being an excellent leaving group (N₂ gas), is readily displaced by water to yield the target phenolic hydroxyl group, furnishing this compound.

This strategic sequence is visualized in the workflow below.

Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Analytical Characterization Start 5-Amino-2-(benzyloxy)pyridine (Precursor) Diazotization Diazotization Reaction (NaNO₂, aq. H₂SO₄, 0-5 °C) Start->Diazotization Step 1 Hydrolysis In Situ Hydrolysis (H₂O, Heat) Diazotization->Hydrolysis Step 2 Crude Crude Product Mixture Hydrolysis->Crude Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Final Pure this compound Purify->Final NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR MS Mass Spectrometry Final->MS IR IR Spectroscopy Final->IR

Caption: General workflow from synthesis to final characterization.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from 5-amino-2-(benzyloxy)pyridine.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Amino-2-(benzyloxy)pyridine200.2410.0 g49.9
Sulfuric Acid (98%)98.0815 mL~275
Deionized Water18.02150 mL + 50 mL-
Sodium Nitrite (NaNO₂)69.003.80 g55.0
Ethyl Acetate (EtOAc)88.113 x 100 mL-
Saturated Sodium Bicarbonate (aq)-As needed-
Brine (Saturated NaCl aq)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-
Silica Gel (for chromatography)-~150 g-
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-amino-2-(benzyloxy)pyridine (10.0 g, 49.9 mmol) in 150 mL of deionized water.

  • Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (15 mL) dropwise while stirring vigorously. Maintain the temperature below 10 °C during the addition. The amine salt should dissolve to form a clear solution.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 50 mL of cold deionized water. Add this solution dropwise to the stirred amine salt solution over 30 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[6]

  • Hydrolysis: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Heat the flask gently in a water bath to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (approximately 1-2 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 30% EtOAc in hexane) to afford the pure this compound as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[2] The molecular formula is C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol .[1]

Synthetic_Scheme A B A->B 1) NaNO₂, H₂SO₄, H₂O, 0-5 °C 2) H₂O, Δ A_label 5-Amino-2-(benzyloxy)pyridine B_label This compound

Caption: Synthetic route to this compound.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the three different proton environments: the substituted pyridine ring, the benzyl group, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5br s1HPyridinol -OH
~7.6 - 7.7d1HPyridine H-4
~7.3 - 7.5m5HPhenyl protons of benzyl group
~7.1 - 7.2dd1HPyridine H-5
~6.7 - 6.8d1HPyridine H-3
~5.4s2HMethylene protons (-O-CH₂ -Ph)

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum is expected to show 10 unique signals for the 12 carbons, with some overlap possible in the phenyl region.

Chemical Shift (δ, ppm)Assignment
~160C-2 (C-OBn)
~155C-6 (C-OH)
~140Pyridine C-4
~136Phenyl C-1 (ipso)
~129Phenyl C-3/C-5
~128.5Phenyl C-4
~128Phenyl C-2/C-6
~125Pyridine C-5
~110Pyridine C-3
~70Methylene Carbon (-O-C H₂-Ph)

Mass Spectrometry (MS): For Electron Impact (EI) or Electrospray Ionization (ESI), the key peak to observe would be the molecular ion.

  • [M]+• (EI) or [M+H]+ (ESI): Expected at m/z = 201.22 or 202.23, respectively.

  • Major Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl/tropylium cation ([C₇H₇]⁺), is highly characteristic.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

  • ~1600, 1500, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

  • ~1250-1200 cm⁻¹: Aryl C-O stretching (ether and phenol).

Conclusion

The synthetic route via diazotization of 5-amino-2-(benzyloxy)pyridine presents a reliable and regioselective method for producing this compound. This guide provides the necessary strategic insights and a detailed, actionable protocol for its successful synthesis and purification. The outlined characterization techniques and predicted data serve as a benchmark for validating the structure and purity of the final product, ensuring its suitability for downstream applications in medicinal chemistry and materials science.[1]

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)pyridin-3-ol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine ring substituted with both a hydroxyl and a benzyloxy group, renders it a valuable scaffold and versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of a protected hydroxyl group (benzyloxy) and a free phenolic hydroxyl group on the pyridine core provides distinct reactive sites, allowing for selective chemical modifications. This makes it a crucial building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 6-(phenylmethoxy)pyridin-3-ol, is a solid at room temperature.[2] The key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 725256-57-5[2]
Physical Form Solid[2]
Melting Point 90-93 °C[1]
Boiling Point Not experimentally determined
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol).[1][1]
pKa (Pyridine Nitrogen) Estimated between 4.5 - 5.5[1]
pKa (Hydroxyl Group) Not specified
LogP Not experimentally determined
Purity (Typical) ≥98%[3]

The amphiphilic nature of this compound, arising from the polar hydroxyl and pyridine functionalities alongside the nonpolar benzyloxy group, governs its solubility profile.[1] The pyridine nitrogen is basic, while the hydroxyl group is weakly acidic. The benzyloxy group serves as a crucial protecting group in multi-step syntheses, preventing the unwanted reaction of the 3-hydroxyl group while allowing for transformations at other positions of the molecule. This protecting group can be selectively removed under appropriate conditions to reveal the hydroxyl functionality for further chemical elaboration.[1]

Synthesis and Purification

While various synthetic strategies can be envisioned for the preparation of this compound, a common conceptual approach involves the functionalization of a pre-existing pyridine ring. A plausible, though not explicitly detailed in the available literature, synthetic route is outlined below. The causality behind the experimental choices lies in established principles of organic synthesis, focusing on regioselectivity and the use of protecting groups.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: O-Benzylation cluster_2 Step 3: Regioselective Oxidation/Hydroxylation cluster_3 Step 4: Purification A 3-Hydroxypyridine C Reaction with a suitable base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, Acetone) A->C Reactant B Benzyl Halide (e.g., Benzyl Bromide) B->C Reactant D Formation of 3-(Benzyloxy)pyridine C->D Product E Introduction of a hydroxyl group at the 6-position. (Potentially via N-oxidation followed by rearrangement or other regioselective methods) D->E Intermediate F This compound (Crude Product) E->F Product G Recrystallization or Column Chromatography F->G Purification H Pure this compound G->H Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize and purify this compound.

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Reagents for regioselective hydroxylation (e.g., m-CPBA for N-oxidation)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Step 1: Protection of the Hydroxyl Group (O-Benzylation)

  • To a solution of 3-hydroxypyridine in a suitable polar aprotic solvent such as DMF, add a base like sodium hydride or potassium carbonate portion-wise at 0 °C. The base deprotonates the hydroxyl group, forming the corresponding alkoxide, which is a more potent nucleophile.

  • To this mixture, add benzyl bromide dropwise. The alkoxide will displace the bromide in an SN2 reaction to form the benzyl ether.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(benzyloxy)pyridine.

Step 2: Regioselective Hydroxylation at the 6-Position

  • This step is the most challenging and various methods could be explored. One potential route involves the N-oxidation of the pyridine ring followed by a rearrangement to introduce a hydroxyl group.

  • Dissolve the 3-(benzyloxy)pyridine from the previous step in a suitable solvent like dichloromethane.

  • Treat the solution with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

  • The N-oxide can then be subjected to rearrangement conditions (e.g., heating in acetic anhydride followed by hydrolysis) to introduce a hydroxyl group, preferentially at the 2- or 6-position. The regioselectivity of this step is crucial and would need to be optimized.

Step 3: Purification

  • The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water). Allow the solution to cool slowly to induce crystallization of the pure product.

  • Column Chromatography: If recrystallization is not effective, purify the crude product using flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes would likely provide good separation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The protons on the pyridine and benzene rings will appear in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the substituents.

  • Benzylic Protons: The two protons of the methylene group (-CH₂-) of the benzyloxy substituent will appear as a singlet at approximately δ 5.0-5.5 ppm.

  • Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The carbon atoms of the pyridine and benzene rings will resonate in the downfield region of the spectrum (typically δ 110-160 ppm). The carbons attached to the oxygen and nitrogen atoms will be the most deshielded.

  • Benzylic Carbon: The carbon of the methylene group (-CH₂-) will appear at approximately δ 70 ppm.

FTIR Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

  • C=C and C=N Aromatic Ring Stretches: Sharp absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

Mass Spectrometry:

  • The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (201.22 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.

Application in Drug Discovery: A Key Intermediate for c-Met Kinase Inhibitors

This compound serves as a critical building block in the synthesis of a class of anti-cancer drugs known as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various human cancers.

One prominent example of a c-Met inhibitor is Cabozantinib , which is used to treat certain types of thyroid, liver, and kidney cancer.[4] While the exact synthetic routes used in industrial production are often proprietary, the general strategy for synthesizing such inhibitors frequently involves the coupling of a substituted quinoline or a similar heterocyclic core with a substituted aniline or phenol. This compound can be a key precursor to the aniline/phenol portion of these molecules.

Illustrative Synthetic Pathway to a c-Met Inhibitor Intermediate

The following diagram illustrates a conceptual pathway where this compound could be utilized to synthesize a key intermediate for a c-Met inhibitor like Cabozantinib.

G cluster_0 Starting Material cluster_1 Step 1: Functional Group Transformation cluster_2 Step 2: Coupling Reaction cluster_3 Step 3: Further Elaboration A This compound B Conversion of the hydroxyl group to an amine (e.g., via nitration and subsequent reduction) A->B Reaction C 6-(Benzyloxy)pyridin-3-amine B->C Product D Coupling with a suitable quinoline derivative (e.g., 4-chloro-6,7-dimethoxyquinoline) C->D Reactant E Key c-Met Inhibitor Intermediate D->E Product F Deprotection of the benzyloxy group and/or additional functionalization E->F Reaction G Final c-Met Inhibitor (e.g., Cabozantinib analogue) F->G Final Product

Caption: Conceptual pathway for the synthesis of a c-Met inhibitor intermediate from this compound.

This pathway highlights the strategic importance of this compound. The benzyloxy group protects the hydroxyl functionality while the pyridine ring is manipulated. The protected amine can then be used in a crucial carbon-nitrogen bond-forming reaction to construct the core of the kinase inhibitor.

Safety Information

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties and the presence of strategically placed functional groups make it an invaluable intermediate for the construction of complex, biologically active molecules. In particular, its role as a precursor to potent c-Met kinase inhibitors underscores its importance in the ongoing development of novel cancer therapeutics. A thorough understanding of its properties and synthetic accessibility, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

Introduction: The Pyridinol Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Pyridinol Derivatives

Pyridinol, a derivative of pyridine, represents a privileged scaffold in medicinal chemistry. Its heterocyclic structure is a key feature in numerous natural products and FDA-approved drugs.[1][2][3] The versatility of the pyridine ring allows for extensive structural modifications, leading to a diverse library of derivatives with a wide spectrum of biological activities.[1][4] These derivatives have garnered significant attention from researchers and drug development professionals for their potential to address a range of human ailments, from cancer to neurodegenerative diseases.[2][5] This guide provides a technical overview of the prominent biological activities of pyridinol derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. It will delve into the underlying mechanisms of action, present standardized protocols for their evaluation, and offer insights for researchers aiming to explore this promising class of compounds.

Anticancer Activities of Pyridinol Derivatives

The development of novel anticancer agents remains a paramount challenge in medicine. Pyridine derivatives have emerged as a critical pharmacophore in this area, forming the backbone of numerous kinase inhibitors and other targeted therapies.[6][7] Pyridinol derivatives, in particular, have demonstrated significant potential by modulating key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Antineoplastic Action

The anticancer effects of pyridinol derivatives are multifaceted, often involving the modulation of critical cellular signaling pathways.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often overactive in cancer.[7] Specific pyridine derivatives have been identified as potent inhibitors of kinases such as Pim kinases, VEGFR-2, and Hematopoietic Progenitor Kinase 1 (HPK1), which are involved in cell proliferation and angiogenesis.[8][9][10][11] For example, certain pyridine-ureas have shown inhibitory activity against VEGFR-2 at micromolar concentrations.[11]

  • Cell Cycle Arrest: Several pyridinol compounds have been shown to halt the progression of the cell cycle, a fundamental process for tumor growth. Studies have demonstrated that these derivatives can induce cell cycle arrest at the G2/M phase in liver and breast cancer cells.[12] This arrest is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[12]

  • Induction of Apoptosis: Beyond halting proliferation, effective anticancer agents must induce programmed cell death, or apoptosis, in malignant cells. Pyridinol derivatives can trigger apoptosis through the activation of signaling proteins such as JNK (c-Jun N-terminal kinase), a key regulator of stress-induced cell death.[12]

  • Induction of Cellular Senescence: A novel approach in cancer therapy is to induce senescence, a state of irreversible growth arrest. One pyridine derivative, FPTHQ, was found to induce senescence in ovarian cancer cell lines by causing extensive DNA damage and activating the p21 signaling pathway.[13]

The following diagram illustrates a simplified pathway showing how pyridinol derivatives can induce cell cycle arrest and apoptosis.

G PD Pyridinol Derivative DNA_Damage DNA Damage PD->DNA_Damage causes p53 p53 Upregulation PD->p53 JNK JNK Upregulation PD->JNK DNA_Damage->p53 p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest induces Apoptosis Apoptosis JNK->Apoptosis induces

Caption: Pyridinol derivative-induced anticancer mechanism.

In Vitro Efficacy Data

The antiproliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[14]

Compound ClassCancer Cell LineActivity (IC50)Reference
Substituted PyridinesHepG2 (Liver)~1.40 µM[12]
2-PyridonesMCF-7 (Breast)8 µM[12]
Pyridine-UreasMCF-7 (Breast)0.22 µM[11]
Thiadiazolo PyridinesHepG2 (Liver)Lead Molecule[6]
Pyridine ThioglycosidesU251 (Glioblastoma)S-phase Arrest[6]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening test for potential anticancer compounds.[15] The protocol aims to determine the IC50 value of a test compound.[14][15]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyridinol derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the cell culture medium to achieve the desired final concentrations for testing.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[16]

Anti-inflammatory Properties

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases.[17] Pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymatic and signaling pathways.[18][19][20]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Inflammatory Mediators: Pyridinol derivatives can suppress the production of pro-inflammatory mediators. In models using lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1, IL-6).[20][21]

  • Enzyme Inhibition: Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are potential targets.[18] Some 3-hydroxy pyridine-4-one derivatives are thought to exert their anti-inflammatory effects through their iron-chelating properties, as both COX and LOX are heme-dependent enzymes.[18]

  • Modulation of Signaling Pathways: The anti-inflammatory effects can be mediated through signaling pathways like the nuclear factor kappa B (NF-κB) pathway.[22] By inhibiting this pathway, pyridinol derivatives can decrease the expression of numerous pro-inflammatory genes.[20]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway Gene_Expression Pro-inflammatory Gene Expression NFkB_pathway->Gene_Expression Pyridinol Pyridinol Derivative Pyridinol->NFkB_pathway Inhibits Cytokines TNF-α, IL-6, COX-2 Gene_Expression->Cytokines leads to

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to screen for the anti-inflammatory properties of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[20][23]

Principle: LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO. The concentration of NO (measured as its stable metabolite, nitrite) in the cell culture supernatant can be quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridinol derivative for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control). Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes. A purple/magenta color will develop.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

  • Viability Check: Concurrently, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[23]

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress and mitochondrial dysfunction.[24] Pyridinol derivatives have been investigated as potential neuroprotective agents due to their potent antioxidant properties.[24][25]

Mechanisms of Neuroprotection
  • Antioxidant Activity: A key mechanism is the ability to combat oxidative stress.[25] Pyridinol analogues can directly quench reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[24][25] This is particularly relevant in neurodegenerative models where oxidative stress is a primary driver of neuronal cell death.[26][27]

  • Mitochondrial Protection: These compounds can help preserve mitochondrial function. Studies have shown they can maintain the mitochondrial membrane potential (Δψm) and support ATP synthesis, which is crucial for neuronal survival.[24]

  • Modulation of Protective Pathways: Some derivatives have been shown to enhance the expression of protective proteins like Nrf2 and HO-1, which are part of the endogenous antioxidant response.[28]

Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Glutamate) ROS Increased ROS Oxidative_Stress->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Neuronal Apoptosis Mito_Dys->Apoptosis Pyridinol Pyridinol Antioxidant Pyridinol->ROS Quenches Pyridinol->Mito_Dys Preserves

References

The Alchemist's Guide to Pyridinols: A Technical Review of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pyridine ring is a cornerstone of medicinal chemistry. Its presence in numerous natural products and pharmaceuticals underscores its significance.[1] Among its derivatives, substituted pyridinols, and their tautomeric pyridone counterparts, represent a particularly privileged scaffold, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The ability of the pyridinone structure to act as both a hydrogen bond donor and acceptor makes it a valuable motif in drug design, capable of crucial interactions with biological targets like kinase hinges. This guide provides an in-depth exploration of the core synthetic methodologies for accessing these vital heterocyclic structures, moving from classical, time-honored reactions to the forefront of modern synthetic innovation. Our focus is not merely on procedural steps, but on the underlying principles that govern these transformations, empowering the reader to make informed decisions in their own synthetic endeavors.

Section 1: The Pillars of Pyridinol Synthesis: Classical Condensation Reactions

The construction of the pyridine ring through the strategic union of acyclic precursors remains a robust and widely practiced approach. Two classical methods, the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe condensation, have proven to be foundational in this regard.

The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to Polysubstituted Pyridines

First reported in 1957, the Bohlmann-Rahtz synthesis offers a powerful two-step pathway to 2,3,6-trisubstituted pyridines.[3][4] The core of this reaction lies in the condensation of an enamine with an ethynylketone.[3][4]

Mechanism and Rationale:

The reaction proceeds through an initial Michael addition of the enamine to the ynone, forming an aminodiene intermediate. This is followed by a thermally induced E/Z isomerization and a subsequent cyclodehydration to furnish the aromatic pyridine ring.[3][4] The use of an ynone is a key strategic choice, as it obviates the need for a separate oxidation step to achieve aromatization, a common requirement in related syntheses like the Hantzsch dihydropyridine synthesis.[4]

Diagram of the Bohlmann-Rahtz Pyridine Synthesis Workflow:

Bohlmann_Rahtz_Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Formation Isomerization E/Z Isomerization (Heat) Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine Aminodiene->Isomerization

Caption: Workflow of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Considerations and Modern Enhancements:

A significant drawback of the original Bohlmann-Rahtz protocol was the high temperature required for the cyclodehydration step.[4] Modern advancements have largely overcome this limitation through the use of acid catalysis. Both Brønsted and Lewis acids can promote the conjugate addition and facilitate the cyclodehydration at significantly lower temperatures.[4] For instance, a mixture of toluene and acetic acid can enable a one-pot synthesis of functionalized pyridines in good to excellent yields.[4] Furthermore, solid-supported catalysts like Amberlyst-15 offer the advantage of a simplified workup.[3][4]

Table 1: Catalysts and Conditions for the Bohlmann-Rahtz Synthesis

Catalyst/ConditionRoleAdvantages
Acetic AcidBrønsted acid catalystLowers cyclodehydration temperature, enables one-pot reactions.[3][4]
Zinc Bromide (II)Lewis acid catalystPromotes cyclodehydration at lower temperatures.[3]
Ytterbium Triflate (III)Lewis acid catalystEffective in lowering the required reaction temperature.[3]
Amberlyst-15Solid acid catalystSimplifies workup and purification.[3][4]
Microwave IrradiationEnergy sourceCan accelerate the reaction and improve yields.

Representative Experimental Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis

  • To a solution of the ketone (1.0 eq) and the ethynylketone (1.0 eq) in a suitable solvent (e.g., ethanol or a toluene/acetic acid mixture), add ammonium acetate (2.0 eq).

  • Heat the reaction mixture at a predetermined temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired substituted pyridine.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

The Guareschi-Thorpe Condensation: A Classic Route to Pyridinones

The Guareschi-Thorpe condensation is a venerable method for the synthesis of substituted 2-pyridinones, which exist in tautomeric equilibrium with 2-hydroxypyridines.[2] The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[2][5]

Mechanism and Rationale:

The mechanism of the Guareschi-Thorpe condensation involves a series of nucleophilic additions and cyclization. The active methylene group of the cyanoacetamide or cyanoacetic ester is deprotonated by the base, and the resulting carbanion attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of the 2-pyridinone ring. The choice of a 1,3-dicarbonyl compound allows for the introduction of substituents at the 4- and 6-positions of the resulting pyridinone.

Diagram of the Guareschi-Thorpe Condensation Mechanism:

Guareschi_Thorpe_Mechanism cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products Cyanoacetamide Cyanoacetamide/Ester Deprotonation Deprotonation Cyanoacetamide->Deprotonation Dicarbonyl 1,3-Dicarbonyl Nucleophilic_Attack Nucleophilic Attack Dicarbonyl->Nucleophilic_Attack Base Base Base->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Adduct Initial Adduct Nucleophilic_Attack->Adduct Cyclization Intramolecular Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration Pyridinone Substituted 2-Pyridinone Dehydration->Pyridinone Carbanion->Nucleophilic_Attack Adduct->Cyclization Cyclic_Intermediate->Dehydration

Caption: Mechanistic pathway of the Guareschi-Thorpe Condensation.

Experimental Considerations and Green Chemistry Approaches:

Traditionally, the Guareschi-Thorpe reaction has been carried out in organic solvents.[6] However, recent advancements have focused on developing more environmentally friendly protocols. A notable example is the use of an aqueous medium with ammonium carbonate, which serves as both the nitrogen source and a pH-controlled promoter for the reaction.[2][6][7][8] This approach offers several advantages, including the use of a green solvent, high yields, and often the precipitation of the product from the reaction medium, simplifying purification.[2][6][7][8]

Representative Experimental Protocol: Green Guareschi-Thorpe Synthesis in Aqueous Medium [2]

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq), cyanoacetamide (1.0 eq), and ammonium carbonate (2.0 eq) in a mixture of ethanol and water (1:1).

  • Stir the mixture at 80 °C for the time indicated by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid product with cold water and dry under vacuum to obtain the pure substituted 2-pyridinone.

  • Confirm the structure and purity of the product using appropriate analytical methods.

Section 2: The Vanguard of Pyridinol Synthesis: Modern Methodologies

While classical methods provide reliable access to pyridinol scaffolds, the demand for greater efficiency, broader substrate scope, and novel substitution patterns has driven the development of modern synthetic strategies. These approaches often leverage the power of transition-metal catalysis and photoredox chemistry.

Transition-Metal Catalysis: Precision in Pyridine Ring Construction

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyridine rings is no exception.[9] These methods offer highly convergent and atom-economical pathways to functionalized pyridines.[10]

Key Strategies:

  • [2+2+2] Cycloadditions: This powerful strategy involves the metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine.[10] While thermally disfavored, metal catalysis provides a lower energy pathway for this transformation.[10]

  • C-H Functionalization: The direct functionalization of pyridine C-H bonds is a highly desirable and sustainable approach to introduce substituents without the need for pre-functionalized starting materials.[11] Transition-metal catalysts, including those based on palladium, rhodium, and iridium, have been successfully employed for the regioselective alkylation, arylation, and borylation of the pyridine core.[11]

Diagram of a General Transition-Metal-Catalyzed C-H Arylation of Pyridine:

CH_Arylation cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Pyridine Pyridine CH_Activation C-H Activation Pyridine->CH_Activation Aryl_Halide Aryl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Catalyst Pd Catalyst Catalyst->Oxidative_Addition Base Base Base->CH_Activation Assists Oxidative_Addition->CH_Activation Pd(II) Intermediate Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Aryl-Pyridyl-Pd(II) Reductive_Elimination->Catalyst Regeneration Aryl_Pyridine Aryl-Substituted Pyridine Reductive_Elimination->Aryl_Pyridine

Caption: A simplified catalytic cycle for the C-H arylation of pyridine.

Causality in Catalyst and Ligand Selection:

The choice of the transition metal and its associated ligands is paramount for achieving high efficiency and regioselectivity. For instance, in C-H functionalization, the electronic properties of the pyridine ring and the directing ability of existing substituents play a crucial role in determining the site of reaction. The catalyst system must be carefully tuned to overcome the inherent low reactivity of certain C-H bonds.

Photoredox Catalysis: A Sustainable Frontier

Visible-light photoredox catalysis has emerged as a powerful tool for sustainable organic synthesis, enabling a wide range of transformations under mild conditions.[12][13][14] In the context of pyridinol synthesis, photoredox catalysis offers novel pathways for ring construction and functionalization.

Core Principles:

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates that can participate in subsequent bond-forming reactions. Pyridinium salts themselves can act as photocatalysts, leveraging their tunable redox properties and Lewis acidity.[12][13][14]

Synthetic Applications:

Photoredox catalysis can be employed for various transformations relevant to pyridinol synthesis, including:

  • Radical-mediated cyclizations: Generation of radical intermediates that can undergo intramolecular cyclization to form the pyridine ring.

  • C-H functionalization: Activation of C-H bonds through SET processes, enabling the introduction of a wide range of functional groups.

The mild reaction conditions and the use of visible light as a renewable energy source make photoredox catalysis a highly attractive and sustainable approach for the synthesis of complex molecules.[12][13][14]

Conclusion

The synthesis of substituted pyridinols is a rich and evolving field, with a strong foundation in classical condensation reactions and an exciting future driven by modern catalytic methods. The Bohlmann-Rahtz and Guareschi-Thorpe reactions continue to be valuable tools in the synthetic chemist's arsenal, while transition-metal and photoredox catalysis offer unprecedented opportunities for efficiency, selectivity, and the construction of novel molecular architectures. A thorough understanding of the mechanisms and experimental nuances of these diverse synthetic strategies is essential for researchers and drug development professionals seeking to harness the full potential of the pyridinol scaffold in their scientific pursuits.

References

An In-Depth Technical Guide to the Synthetic History and Methodologies for 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(Benzyloxy)pyridin-3-ol in Modern Chemistry

This compound, a substituted pyridine derivative with the molecular formula C₁₂H₁₁NO₂, is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core functionalized with both a hydroxyl and a benzyloxy group, renders it a versatile synthetic intermediate. The benzyloxy group often serves as a protecting group for the pyridinol functionality, allowing for selective transformations at other positions of the molecule.[1] This strategic utility has positioned this compound as a valuable building block in the synthesis of complex pharmaceutical agents and novel materials. Notably, it has been explored as a scaffold in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1]

This technical guide provides a comprehensive overview of the synthetic history of this compound, detailing the most plausible and scientifically sound methodologies for its preparation. It is designed to equip researchers and drug development professionals with a thorough understanding of the chemical principles and practical considerations for synthesizing this important intermediate.

Synthetic History and Methodologies

While the specific discovery and first reported synthesis of this compound are not prominently documented in readily available scientific literature, its preparation can be logically deduced from established principles of organic chemistry, particularly the Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, remains a cornerstone of ether synthesis and is the most chemically sound approach for the preparation of this compound.[2]

The core principle of the Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2][3] In the context of synthesizing this compound, this translates to the reaction of a deprotonated 6-halopyridin-3-ol with a benzyl halide.

Proposed Primary Synthetic Route: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from a readily available 6-halopyridin-3-ol, such as 6-chloropyridin-3-ol (also known as 2-chloro-5-hydroxypyridine).

Reaction Scheme:

Williamson Ether Synthesis cluster_conditions reactant1 6-Chloropyridin-3-ol reaction_arrow reactant1->reaction_arrow reactant2 Benzyl Bromide reactant2->reaction_arrow base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., DMF, Acetonitrile) product This compound + + +->reaction_arrow reaction_arrow->product

Caption: Proposed Williamson Ether Synthesis of this compound.

Causality Behind Experimental Choices:

  • Choice of Starting Material: 6-Chloropyridin-3-ol is a common and commercially available starting material. The chloro-substituent at the 6-position is a good leaving group for nucleophilic aromatic substitution, which is the key step in this synthesis.

  • Choice of Benzylating Agent: Benzyl bromide is a highly reactive benzylating agent due to the good leaving group ability of the bromide ion. Benzyl chloride can also be used, though it may require more forcing reaction conditions.

  • Choice of Base: A base is required to deprotonate the hydroxyl group of 6-chloropyridin-3-ol to form the more nucleophilic pyridinolate anion. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and offers good handling characteristics. For less reactive substrates or to accelerate the reaction, a stronger base such as sodium hydride (NaH) can be employed.[4]

  • Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions. These solvents effectively solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thus promoting the desired reaction.[4]

Experimental Protocols

Detailed Step-by-Step Methodology for Williamson Ether Synthesis

Materials:

  • 6-Chloropyridin-3-ol

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chloropyridin-3-ol (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1 - 1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Analogous Williamson Ether Syntheses

Starting MaterialBenzylating AgentBaseSolventTemperatureProductReference
2-ChloropyridineBenzyl alcoholKOHTolueneReflux2-(Benzyloxy)pyridine[3]
3-Chloro-2-hydroxypyridineBenzyl bromideK₂CO₃DMF60 °C2-(Benzyloxy)-3-chloropyridine[5]

Visualization of the Synthetic Workflow

Synthetic_Workflow start Start: Starting Materials (6-Chloropyridin-3-ol, Benzyl Bromide, Base) reaction_setup Reaction Setup in Anhydrous Solvent (DMF) start->reaction_setup heating Heating and Stirring (60-80 °C, 12-24h) reaction_setup->heating workup Aqueous Work-up heating->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification by Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis, a robust and well-established method in organic chemistry. This guide has outlined a detailed and scientifically grounded protocol for its preparation, providing researchers with the necessary information to synthesize this valuable intermediate. The versatility of this compound as a building block in the development of new pharmaceuticals, particularly kinase inhibitors, ensures its continued importance in the field of drug discovery. Future research may focus on the development of more sustainable and efficient catalytic methods for its synthesis, further enhancing its accessibility to the scientific community.

References

A Comprehensive Technical Guide to 6-(Benzyloxy)pyridin-3-ol: Structure, Synthesis, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-(Benzyloxy)pyridin-3-ol is a heterocyclic organic compound of significant interest to the scientific community, particularly those in pharmaceutical development and material science. Characterized by a pyridine core functionalized with both a hydroxyl group and a benzyloxy group, this molecule serves as a highly versatile and strategic intermediate. Its unique bifunctional nature—the acidic hydroxyl at the 3-position and the stable, yet cleavable, benzyloxy ether at the 6-position—provides a platform for complex molecular engineering. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, a validated synthetic workflow, and its critical applications as a building block in the synthesis of high-value compounds. For researchers and drug development professionals, understanding the nuances of this intermediate is paramount for leveraging its full potential in creating next-generation therapeutics and advanced materials.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the structural and physical identity of this compound.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 6-(phenylmethoxy)pyridin-3-ol[1]
Synonyms 6-(benzyloxy)-3-pyridinol[2]
CAS Number 725256-57-5[1][3][4][5]
Molecular Formula C₁₂H₁₁NO₂[1][3][4][6]
Canonical SMILES C1=CC=C(C=C1)COC2=NC=C(C=C2)O[1][3][6]
InChI Key VKPWAEVWZUALPZ-UHFFFAOYSA-N[1][6]
Molecular Structure Analysis

The structure of this compound features a pyridine ring, an aromatic heterocycle that is a common scaffold in numerous biologically active molecules.[1] The two key functional groups dictate its chemical behavior:

  • 3-Hydroxyl Group (-OH): This phenolic hydroxyl group is weakly acidic and serves as a prime site for derivatization through esterification, etherification, or displacement reactions. Its presence enhances solubility in polar solvents.[1]

  • 6-Benzyloxy Group (-OCH₂Ph): This group serves a dual purpose. It acts as a stable ether linkage that influences the electronic properties of the pyridine ring. Critically, it also functions as a robust protecting group for the 6-position oxygen. It can be selectively removed under reductive conditions (e.g., hydrogenolysis) to reveal a hydroxyl group, enabling sequential modification at different sites on the molecule.[1]

Molecular Structure of this compound
Physicochemical and Spectroscopic Data

The physical properties and predicted spectral data are crucial for laboratory handling and characterization.

PropertyValueSource(s)
Molecular Weight 201.22 g/mol [1][3][4][6]
Physical Form Solid[2]
Purity Typically ≥98%[2][7]
Storage Conditions Sealed in dry, room temperature[5]
Thermal Stability Structurally stable up to approx. 200°C[1]
Monoisotopic Mass 201.07898 Da[6]
Predicted XlogP 2.3[6]
Predicted Collision Cross Section ([M+H]⁺) 141.9 Ų[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a foundational process for its subsequent use. The choice of synthetic route is governed by principles of regioselectivity and the strategic use of protecting groups.

Strategic Approach: Williamson Ether Synthesis

A robust and widely applicable method for synthesizing this compound is the Williamson ether synthesis. This strategy involves the reaction of a suitable pyridinol precursor with a benzyl halide. The causality behind this choice is clear: it is a high-yielding reaction that allows for the direct and selective formation of the desired ether linkage.

The most logical precursor is 6-chloropyridin-3-ol. In this scenario, the more nucleophilic phenoxide (at the 3-position) can be selectively reacted, or a two-step process can be envisioned where the 6-chloro group is first displaced by sodium benzylate, followed by workup. A more common industrial approach, however, might involve starting with 2-chloro-5-nitropyridine, where the nitro group can later be converted to a hydroxyl group.

Synthetic Workflow Diagram

The following diagram illustrates a logical and efficient workflow for the synthesis and validation of this compound.

G Figure 2: Synthetic & Validation Workflow arrow arrow Start Starting Materials: - 6-Chloropyridin-3-ol - Benzyl Bromide - Sodium Hydride (NaH) Reaction Williamson Ether Synthesis (Anhydrous DMF, 0°C to RT) Start->Reaction Quench Reaction Quenching (e.g., with water or NH₄Cl) Reaction->Quench Extraction Workup: Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Purification Purification: Silica Gel Column Chromatography Extraction->Purification Product Final Product: This compound Purification->Product Validation Structural Validation & Purity Check Product->Validation NMR ¹H and ¹³C NMR Spectroscopy Validation->NMR MS Mass Spectrometry (MS) Validation->MS CoA Certificate of Analysis (CoA) Generation NMR->CoA MS->CoA G Figure 3: Role in Drug Discovery Workflow arrow arrow Start This compound (Core Scaffold) Deriv Chemical Derivatization (Modification at 3-OH and/or 6-OBn) Start->Deriv Library Compound Library Generation Deriv->Library Screening High-Throughput Biological Screening (e.g., Kinase Assays, Cell Viability) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

A Researcher's Guide to the Safe Handling of 6-(Benzyloxy)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-(benzyloxy)pyridin-3-ol (CAS No. 725256-57-5). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, grounded in the compound's chemical properties and potential reactivity.

Understanding the Molecule: A Chemist's Perspective on Safety

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group and a benzyloxy (-OCH₂Ph) group.[1] Its utility as a building block in medicinal chemistry and materials science is significant.[1][2] However, its structure also dictates its potential hazards. The pyridine moiety, a known aromatic heterocycle, and the benzyl ether protecting group inform the necessary handling precautions.[1][3]

The benzyl ether group is a common protecting group for alcohols and is generally stable under many acidic and basic conditions.[3][4] However, it is susceptible to cleavage via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a critical consideration for reaction planning to avoid unintended deprotection.[3][4][5] The pyridinol core suggests potential biological activity and necessitates careful handling to prevent inadvertent exposure.[1]

Molecule_and_Hazards Figure 1: Chemical Structure and Associated Hazard Classes cluster_molecule This compound cluster_hazards GHS Hazard Identification mol C₁₂H₁₁NO₂ H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H332 H332: Harmful if inhaled H335 H335: May cause respiratory irritation Safety_Workflow Figure 2: Mandatory Safety Protocol Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Verify Chemical Fume Hood Certification B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work Exclusively Within Fume Hood B->C Enter Designated Area D Dispense Solid Carefully to Minimize Dust C->D E Keep Container Tightly Closed When Not in Use D->E F Decontaminate Work Surface E->F End of Procedure G Segregate Waste into Labeled Container F->G H Remove PPE and Wash Hands Thoroughly G->H

References

Methodological & Application

Application Notes and Protocols for 6-(Benzyloxy)pyridin-3-OL in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-(Benzyloxy)pyridin-3-OL Scaffold

This compound is a heterocyclic organic compound with the molecular formula C₁₂H₁₁NO₂.[1] It presents a synthetically versatile scaffold for medicinal chemistry, combining the biologically significant pyridin-3-ol core with a strategically placed benzyloxy group. The pyridine ring is a privileged structure in drug discovery, appearing in a vast array of approved therapeutic agents. The hydroxyl group on the pyridine ring offers a reactive handle for further functionalization, while the benzyloxy group serves as a robust protecting group for this hydroxyl moiety, allowing for selective chemical manipulations at other positions of the molecule.[2] This unique combination of features makes this compound a valuable starting material and intermediate in the synthesis of complex pharmaceutical compounds.[3]

This application note provides a comprehensive guide to the use of this compound in medicinal chemistry, with a focus on its application as a key building block for the synthesis of kinase inhibitors. Detailed protocols for its synthesis and derivatization are provided, alongside an exploration of the biological signaling pathways targeted by its derivatives.

Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as an intermediate for the synthesis of more complex bioactive molecules. Its structure is particularly amenable to the construction of fused heterocyclic systems, which are common pharmacophores in kinase inhibitors.

Janus Kinase (JAK) Inhibitors:

A significant application of the 6-(benzyloxy)pyridin-3-yl moiety is in the development of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

The 6-(benzyloxy)pyridin-3-yl scaffold has been incorporated into potent JAK inhibitors, such as N-(5-(6-(benzyloxy)pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, which is disclosed in U.S. Patent US9415037B2. In this context, the pyridin-3-ol portion of the molecule, after transformation, serves as a key structural element for interaction with the kinase domain.

Epidermal Growth Factor Receptor (EGFR) Kinase:

Research has also suggested that this compound and its derivatives may interact with the epidermal growth factor receptor (EGFR) kinase.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, and EGFR inhibitors are a major class of targeted cancer therapies. The pyridin-3-ol scaffold can be elaborated to mimic the hinge-binding motifs found in many ATP-competitive EGFR inhibitors.

Signaling Pathway Diagrams

To provide a biological context for the application of this compound derivatives, the following diagrams illustrate the EGFR and JAK-STAT signaling pathways.

EGFR_Signaling EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: EGFR Signaling Pathway Workflow.

JAK_STAT_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression

Caption: JAK-STAT Signaling Pathway Workflow.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and derivatization of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound via the condensation of 6-chloropyridin-3-ol with benzyl alcohol. This method is an alternative to the one starting from 4-(benzyloxy)benzaldehyde and 3-hydroxypyridine and is based on common synthetic transformations in pyridine chemistry.

  • Materials:

    • 6-Chloropyridin-3-ol

    • Benzyl alcohol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of 6-chloropyridin-3-ol (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then add benzyl alcohol (1.1 equivalents) dropwise.

    • Warm the reaction mixture to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Derivatization to a[2][3][4]Triazolo[1,5-a]pyridine Scaffold

This protocol outlines a representative multi-step synthesis of a key intermediate for JAK inhibitors, starting from this compound. This procedure is based on established methods for the synthesis of[2][3][4]triazolo[1,5-a]pyridines.

  • Step 2a: Synthesis of 5-(6-(Benzyloxy)pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridin-2-amine

    • Materials:

      • This compound

      • N-Bromosuccinimide (NBS)

      • Acetonitrile

      • 2-Hydrazinopyridine

      • Palladium catalyst (e.g., Pd(PPh₃)₄)

      • Base (e.g., K₂CO₃)

      • Solvent (e.g., Dioxane/water mixture)

    • Procedure:

      • Bromination: To a solution of this compound (1.0 equivalent) in acetonitrile, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0 °C. Stir the reaction at room temperature for 2-4 hours. After completion, quench with aqueous sodium thiosulfate and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give 5-bromo-2-(benzyloxy)pyridin-3-ol.

      • Suzuki Coupling: In a reaction vessel, combine 5-bromo-2-(benzyloxy)pyridin-3-ol (1.0 equivalent), a suitable boronic acid or ester partner for the triazolopyridine formation, palladium catalyst (0.05 equivalents), and base (2.0 equivalents) in a dioxane/water mixture. Degas the mixture and heat to 80-100 °C for 12-16 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the product by column chromatography.

      • Cyclization: The product from the Suzuki coupling is then subjected to a cyclization reaction with a suitable reagent like cyanamide in the presence of a base to form the desired triazolopyridine ring system.

  • Step 2b: Amide Coupling to N-(5-(6-(benzyloxy)pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide

    • Materials:

      • 5-(6-(Benzyloxy)pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridin-2-amine

      • Cyclopropanecarbonyl chloride

      • Pyridine

      • Dichloromethane (DCM)

    • Procedure:

      • Dissolve 5-(6-(benzyloxy)pyridin-3-yl)-[2][3][4]triazolo[1,5-a]pyridin-2-amine (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

      • Add pyridine (1.5 equivalents) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 equivalents).

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Quench the reaction with water and separate the organic layer.

      • Wash the organic layer with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

      • Purify by recrystallization or column chromatography to obtain the final compound.

Quantitative Data: Biological Activity of Structurally Related Kinase Inhibitors

Compound NameTarget Kinase(s)IC₅₀ (nM)Reference
TofacitinibJAK1, JAK2, JAK31-2, 20, 112[5]
RuxolitinibJAK1, JAK23.3, 2.8[5]
BaricitinibJAK1, JAK25.9, 5.7[4]
FilgotinibJAK110[4]
UpadacitinibJAK143[4]

This table provides context for the potency of compounds with similar structural motifs to those accessible from this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a reliable entry point for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors targeting the JAK-STAT and EGFR signaling pathways. The strategic placement of the benzyloxy protecting group and the reactive hydroxyl functionality allows for a wide range of synthetic manipulations. The protocols and data presented in this application note are intended to guide researchers in leveraging the synthetic potential of this scaffold for the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the N-Alkylation of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of pyridin-3-ol scaffolds is a pivotal transformation in medicinal chemistry and drug development. The resulting N-alkylated 3-pyridones are key structural motifs in a variety of biologically active compounds. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the selective N-alkylation of 6-(benzyloxy)pyridin-3-ol, a versatile intermediate for the synthesis of novel therapeutics. We will delve into the critical challenge of regioselectivity, addressing the competition between N- and O-alkylation, and present robust methodologies to steer the reaction towards the desired N-alkylated product.

Understanding the Ambident Nucleophilicity of this compound

The substrate, this compound, exists in equilibrium with its tautomeric form, 1-H-6-(benzyloxy)pyridin-3-one. This tautomerism gives rise to an ambident nucleophilic system with two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom of the hydroxyl group (O-alkylation). The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Generally, reactions favoring thermodynamic control tend to yield the more stable N-alkylated product, while those under kinetic control may lead to a higher proportion of the O-alkylated isomer. The presence of the electron-donating benzyloxy group at the 6-position can influence the electron density at both the nitrogen and oxygen atoms, thereby affecting the regioselectivity of the alkylation.

Strategic Approaches to Selective N-Alkylation

Several reliable methods can be employed to achieve selective N-alkylation of this compound. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance of the substrate.

Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is a widely used and straightforward method for N-alkylation. The pyridinol is first deprotonated with a suitable base to generate the pyridinolate anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical in controlling the N- versus O-alkylation ratio. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation. The use of weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aperiodic solvents.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred. These solvents effectively solvate the cation of the base, leaving the pyridinolate anion more nucleophilic and promoting the SN2 reaction.

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, or chlorides) are suitable electrophiles. Alkyl iodides are generally more reactive than bromides and chlorides.

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halide with Sodium Hydride

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride in DMF.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation:

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)N:O Ratio
1Methyl IodideNaHDMFRT12>90>95:5
2Benzyl BromideK₂CO₃MeCN80885>90:10
3Ethyl BromideKOtBuTHFRT1888>95:5

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of this compound with a wide range of primary and secondary alcohols.[1][2][3][4] This reaction proceeds with inversion of configuration at the alcohol stereocenter.

Causality Behind Experimental Choices:

  • Reagents: The classical Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] PPh₃ and the azodicarboxylate form a betaine intermediate which activates the alcohol for nucleophilic attack by the pyridinol.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

  • Regioselectivity: While the Mitsunobu reaction can be highly effective, the N- versus O-alkylation ratio can be influenced by the pKa of the nucleophile and the reaction conditions. For pyridinols, N-alkylation is generally favored.

Protocol 2: Mitsunobu N-Alkylation

This protocol outlines a general procedure for the N-alkylation of this compound with an alcohol under Mitsunobu conditions.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the reactants.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Catalyst- and Base-Free N-Alkylation

Recent advancements have led to the development of catalyst- and base-free methods for the specific N-alkylation of hydroxypyridines using organohalides.[5][6][7] This approach offers a greener and more atom-economical alternative to traditional methods. The reaction is believed to proceed through an initial O-alkylation followed by a thermally induced O-to-N alkyl migration, or via an SN2 reaction with the pyridone tautomer.

Causality Behind Experimental Choices:

  • Reaction Conditions: These reactions are typically carried out at elevated temperatures in a suitable solvent or even under neat conditions. The absence of a base simplifies the workup procedure and avoids the generation of salt byproducts.

  • Scope: This method has been shown to be effective for a range of primary and secondary alkyl halides.

Protocol 3: Catalyst- and Base-Free N-Alkylation

This protocol provides a general procedure for the N-alkylation of this compound with an alkyl halide without the use of a catalyst or base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), or neat)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and the alkyl halide (1.5–2.0 eq).

  • If using a solvent, add NMP. Otherwise, proceed with the neat mixture.

  • Heat the reaction mixture to 100–140 °C for 12–48 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Processes

Reaction Scheme: N- vs. O-Alkylation

N_vs_O_Alkylation cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start This compound N_Alkylation N-Alkylated Product Start->N_Alkylation N-attack O_Alkylation O-Alkylated Product Start->O_Alkylation O-attack Reagents Base, Alkyl Halide (R-X)

Caption: Competing N- and O-alkylation pathways for this compound.

Experimental Workflow: General N-Alkylation

Experimental_Workflow A 1. Reactant Setup (Pyridinol, Base, Solvent) B 2. Deprotonation A->B C 3. Addition of Alkylating Agent B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography) G->H I Final Product H->I

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated product can be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: The disappearance of the N-H proton signal (if observable) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are key indicators. The chemical shifts of the pyridone ring protons will also be affected by the N-substitution.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridone ring, particularly those adjacent to the nitrogen, will change upon N-alkylation.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=O stretching vibrations for the pyridone ring.

Conclusion

The selective N-alkylation of this compound is a crucial transformation for the synthesis of a diverse range of potentially bioactive molecules. By carefully selecting the reaction conditions, researchers can effectively control the regioselectivity of the alkylation to favor the desired N-substituted product. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these important synthetic strategies in a research and drug development setting.

References

Application Notes & Protocols: 6-(Benzyloxy)pyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many FDA-approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-(Benzyloxy)pyridin-3-ol, a key heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. We will explore its chemical properties, provide detailed, field-tested synthetic protocols for creating advanced inhibitor scaffolds, and discuss the underlying mechanistic rationale for its application in drug discovery.

Introduction: The Strategic Value of this compound

The pyridine scaffold's value lies in its unique electronic properties and its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[3] this compound (Figure 1) emerges as a particularly strategic precursor for several reasons:

  • Dual Functionality: It possesses two key functional groups. The hydroxyl (-OH) group at the 3-position is a versatile handle for introducing a wide range of substituents or for constructing fused ring systems through various chemical transformations.

  • Protected Reactivity: The oxygen at the 6-position is protected by a benzyl group. The benzyloxy group (BnO) is a robust and reliable protecting group in organic synthesis that can be selectively removed under specific conditions (e.g., hydrogenolysis) to reveal a hydroxyl or keto group for further functionalization late in a synthetic sequence.[3]

  • Structural Rigidity and Vectorial Orientation: The pyridine core provides a rigid framework that allows for the precise, three-dimensional positioning of pharmacophoric elements, which is essential for achieving high-affinity binding to a target kinase.

This guide will demonstrate how these features can be leveraged to construct complex molecular architectures designed for high-potency kinase inhibition.

Figure 1: Chemical Structure of this compound

Caption: The structure highlights the key functional groups: the reactive hydroxyl group and the benzyloxy protecting group on the pyridine core.

Physicochemical Properties and Safe Handling

Before initiating any synthetic work, a thorough understanding of the precursor's properties and safety requirements is paramount. The purity of this compound, typically specified at 98% or higher, is critical as it directly influences the yield, side-product profile, and success of subsequent reactions.[4]

Key Properties
PropertyValueReference(s)
CAS Number 725256-57-5[4][5][6]
Molecular Formula C₁₂H₁₁NO₂[3][7]
Molecular Weight 201.22 g/mol [5][6][7]
Physical Form Solid[5]
Purity ≥98%[4][5]
Storage Sealed in a dry place at room temperature.[5][6]
Solubility Exhibits amphiphilic properties. Soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol.[3]
Safety and Handling Protocol

This compound and its related amine derivatives require careful handling to minimize exposure and ensure laboratory safety.[8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8] Work should be conducted in a certified chemical fume hood to avoid inhalation of fumes or dust.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8] Minimize dust generation. Keep containers tightly closed when not in use.[8]

  • Spill Response:

    • Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for disposal.[8]

    • Powder Spills: Carefully sweep up the material, avoiding dust formation, and place it in a sealed container. The area should then be cleaned with a detergent solution.[9]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8]

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]

General Synthetic Strategy: A Modular Approach

The utility of this compound lies in its capacity as a modular building block. The synthetic workflow generally involves leveraging the 3-hydroxyl group as a nucleophile or converting it into a different functional group to facilitate coupling with other molecular fragments. This modularity allows for the creation of diverse chemical libraries for screening against a panel of kinases.

G cluster_0 Functionalization at C3-Position cluster_1 Core Scaffold Diversification A This compound (Precursor) B1 O-Alkylation / O-Arylation (e.g., Mitsunobu, SNAr) A->B1 Step 1: Core Reaction B2 Conversion to Amine/Amide (e.g., Buchwald-Hartwig) A->B2 Step 1: Core Reaction B3 Formation of Fused Ring (e.g., Annulation) A->B3 Step 1: Core Reaction C1 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) B1->C1 Step 2: Scaffold Elaboration C2 Late-Stage Functionalization B1->C2 Step 2: Scaffold Elaboration B2->C1 Step 2: Scaffold Elaboration B2->C2 Step 2: Scaffold Elaboration B3->C1 Step 2: Scaffold Elaboration B3->C2 Step 2: Scaffold Elaboration D Final Kinase Inhibitor (Target Molecule) C1->D Step 3: Final Assembly C2->D Step 3: Final Assembly

Caption: General workflow for developing kinase inhibitors from this compound.

Application Protocol 1: Synthesis of a Pyrido[3,4-g]quinazoline Scaffold

This protocol details the synthesis of a fused heterocyclic system, a common core in inhibitors of CMGC family kinases (CDK, GSK, DYRK, CLK), which are implicated in neurodegenerative diseases like Alzheimer's.[11] The strategy involves building the quinazoline ring onto the pyridine precursor.

Rationale

The pyrido[3,4-g]quinazoline scaffold is a rigid, planar system that can effectively mimic the purine core of ATP, enabling it to sit within the kinase active site. Substituents can then be installed to target specific pockets and achieve selectivity.

Step-by-Step Methodology

Step A: Nitration of this compound

  • Materials: this compound (1.0 eq), Fuming Nitric Acid (2.0 eq), Sulfuric Acid (5 mL per gram of starting material).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, slowly add this compound to concentrated sulfuric acid. b. Stir until fully dissolved. c. Add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C. The addition of a nitrating agent is a standard electrophilic aromatic substitution to install a nitro group, which will later be reduced to an amine for cyclization. d. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then at room temperature for 4 hours. e. Carefully pour the reaction mixture onto crushed ice. f. Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 4-nitro-6-(benzyloxy)pyridin-3-ol.

Step B: Reduction of the Nitro Group

  • Materials: 4-nitro-6-(benzyloxy)pyridin-3-ol (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (0.5 eq), Ethanol/Water (4:1 mixture).

  • Procedure: a. Suspend the nitro-compound in the ethanol/water mixture. b. Add iron powder and ammonium chloride. The use of iron in the presence of a mild acid source like NH₄Cl is a classic and efficient method for reducing aromatic nitro groups to anilines. c. Heat the mixture to reflux for 3 hours. d. Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. e. Concentrate the filtrate under reduced pressure to obtain crude 4-amino-6-(benzyloxy)pyridin-3-ol, which can be used directly in the next step.

Step C: Annulation to form the Pyrido[3,4-g]quinazoline Core

  • Materials: 4-amino-6-(benzyloxy)pyridin-3-ol (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), appropriate substituted aniline (1.1 eq), Acetic Acid.

  • Procedure: a. Dissolve the crude amino-pyridinol in DMF-DMA and heat at 100°C for 2 hours. This step forms a formamidine intermediate, which is primed for cyclization. b. Remove the excess DMF-DMA under vacuum. c. Add the substituted aniline and a catalytic amount of acetic acid. d. Heat the mixture to 120-140°C for 6-12 hours. This is the key cyclization step that forms the quinazoline ring system. e. Cool the reaction, and purify the product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired substituted pyrido[3,4-g]quinazoline.

Application Protocol 2: Suzuki-Miyaura Coupling for Aryl-Substituted Pyridine Inhibitors

This protocol demonstrates how to introduce aryl or heteroaryl substituents onto the pyridine core, a common strategy for developing inhibitors targeting kinases like GSK-3 and PI3K.[12][13] This is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, widely used in pharmaceutical synthesis due to its tolerance of a broad range of functional groups.[1] By introducing diverse aryl groups, chemists can probe the hydrophobic pockets of the kinase active site to enhance potency and selectivity.

Step-by-Step Methodology

Step A: Halogenation of this compound

  • Materials: this compound (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Acetonitrile (ACN).

  • Procedure: a. Dissolve this compound in acetonitrile in a flask protected from light. b. Add NBS portion-wise at room temperature. The hydroxyl group is an activating group, directing the electrophilic bromination to an ortho or para position (in this case, likely C5). This halogen "handle" is essential for the subsequent cross-coupling. c. Stir the reaction for 12-16 hours at room temperature. d. Quench the reaction with aqueous sodium thiosulfate solution. e. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. f. Purify by column chromatography to yield 5-bromo-6-(benzyloxy)pyridin-3-ol.

Step B: Suzuki-Miyaura Cross-Coupling

  • Materials: 5-bromo-6-(benzyloxy)pyridin-3-ol (1.0 eq), Aryl boronic acid or ester (1.2 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq), Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).[1]

  • Procedure: a. To a reaction vessel, add the bromo-pyridine, aryl boronic acid, palladium catalyst, and base. b. Degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) and add it to the vessel. It is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the palladium catalyst. c. Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product via flash column chromatography to yield the desired 5-aryl-6-(benzyloxy)pyridin-3-ol inhibitor core.

Target Pathways and Mechanism of Action

The kinase inhibitors synthesized from this compound are typically designed as ATP-competitive inhibitors (Type I or Type II). They operate by binding to the ATP pocket in the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[14] Dysregulation of pathways like PI3K/AKT/mTOR and RAS/MAPK is a driver of cancer cell proliferation and survival, making them prime targets.[14]

G cluster_0 Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Survival Metabolism Metabolism mTOR->Metabolism Inhibitor Pyridinol-derived Kinase Inhibitor Inhibitor->ERK  Inhibition Inhibitor->PI3K  Inhibition

Caption: Simplified diagram of the PI3K/AKT and RAS/MAPK signaling pathways, common targets for kinase inhibitors.

Research has shown that pyridine-based compounds can bind to the hinge region of the ATP binding site of receptors like the epidermal growth factor receptor (EGFR) kinase, suggesting potent antiproliferative effects.[3] For instance, certain scaffolds can selectively inhibit kinases such as monopolar spindle 1 (MPS1) or Aurora kinases, which are critical for cell division and are attractive targets for cancer therapy.[15]

Conclusion

This compound is a high-value, versatile precursor for the synthesis of advanced kinase inhibitors. Its inherent structural features allow for the application of robust and modular synthetic strategies, including palladium-catalyzed cross-couplings and heterocyclic annulation reactions. The protocols outlined in this document provide a solid foundation for research groups to explore the chemical space around the pyridine scaffold, enabling the development of novel, potent, and selective kinase inhibitors for a range of therapeutic applications.

References

Application Notes and Protocols for the Suzuki Coupling of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful transformat[1][2][3]ion has revolutionized the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Pyridine-containing biary[4]ls are of particular interest in drug discovery due to the pyridine moiety's ability to modulate pharmacokinetic properties and engage in specific biological interactions.

This document provides a[5] detailed experimental guide for the Suzuki coupling of 6-(benzyloxy)pyridin-3-ol, a substrate of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss common challenges and troubleshooting strategies, particularly those pertinent to heteroaromatic substrates.

Understanding the Suzuki-Miyaura Catalytic Cycle: A Foundation for Success

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

The three key steps are:[1][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate. The reactivity order for [1][6][7]halides is generally I > Br > Cl, with triflates also being effective leaving groups.

  • Transmetalation: [2][8]The organic group from the organoboron species (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This step requires activa[2]tion of the organoboron compound with a base.

  • Reductive Eliminati[9]on: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Challenges in the Suzuki Coupling of Pyridine Derivatives

The presence of the pyridine nitrogen introduces specific challenges that must be addressed for a successful coupling reaction. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is particularly prob[10][11]lematic for 2-substituted pyridines. Furthermore, electron-ric[12][13]h pyridines can exhibit reduced reactivity in the oxidative addition step.

For pyridinol substrates[14] like this compound, the acidic proton of the hydroxyl group can interfere with the reaction, although in many standard Suzuki conditions, this is not a major impediment. However, protection of th[14]e hydroxyl group may be considered in certain cases to improve yields and reduce side reactions.

Experimental Protocol: Suzuki Coupling of 6-(Benzyloxy)pyridin-3-yl triflate with an Arylboronic Acid

This protocol details the coupling of 6-(benzyloxy)pyridin-3-yl triflate with a generic arylboronic acid. The triflate is chosen as the leaving group due to its high reactivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-(Benzyloxy)pyridin-3-yl triflate≥98%Commercially AvailableMust be stored under inert atmosphere.
Arylboronic Acid≥97%Commercially AvailableStability can vary; use of pinacol esters is a good alternative.
Pd(PPh₃)₄Catal[10]yst GradeCommercially AvailableTetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.
K₂CO₃AnhydrousCommercially AvailablePotassium carbonate is a widely used base. Other bases like Cs₂CO₃ or K₃PO₄ can be screened.
1,4-DioxaneAnhydro[10][15]usCommercially AvailableSolvent should be thoroughly degassed.
WaterDegassed, DIIn-house
Ethyl AcetateACS GradeCommercially AvailableFor workup.
BrineSaturated NaCl(aq)In-houseFor workup.
Anhydrous MgSO₄ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Reaction Setup and Procedure

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with triflate, boronic acid, and base B Add solvent (Dioxane/Water) A->B C Degas the mixture (e.g., Argon bubbling) B->C D Add Pd(PPh3)4 catalyst under inert atmosphere C->D E Heat the reaction to reflux (e.g., 100 °C) D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous work-up (EtOAc, Water, Brine) G->H I Dry organic layer (MgSO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K caption Figure 2: Experimental Workflow for Suzuki Coupling

Figure 2: Experimental Workflow for Suzuki Coupling

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(benzyloxy)pyridin-3-yl triflate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The reaction concentration is typically around 0.1 M with respect to the limiting reagent. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing to prevent oxygen from deactivating the catalyst. Use a fresh bottle of cat[10]alyst.
Consider using a more robust pre-catalyst or a different ligand system (e.g., Buchwald ligands like SPhos or XPhos).
Suboptimal base or [10]solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, DMF).
Protodeboronation of Boronic Acid Hydrolysis of the boronic acidUse the corresponding pinacol ester or MIDA boronate, which are more stable.
Employ anhydrous [10]conditions if possible.
Dehalogenation/Detriflation of Starting Material Presence of hydride sourcesEnsure solvents are anhydrous and free of potential hydride contaminants.
Optimize reaction time to minimize side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling is a versatile and powerful tool for the synthesis of biaryl pyridines. By understanding the underlying mechanism and potential challenges associated with pyridine substrates, researchers can effectively troubleshoot and optimize their reaction conditions. The protocol provided herein serves as a robust starting point for the successful coupling of this compound and related compounds, facilitating the advancement of drug discovery and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 6-(Benzyloxy)pyridin-3-ol in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine core substituted with both a hydroxyl and a benzyloxy group, makes it a versatile intermediate for the synthesis of a wide array of complex pharmaceutical compounds.[1] The pyridine ring is a common scaffold in numerous FDA-approved drugs due to its ability to engage in various biological interactions. The hydroxyl group provides a reactive handle for further functionalization, while the benzyloxy group can act as a protecting group, allowing for selective reactions at other positions of the molecule.[1] This compound and its derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Notably, research has indicated that this compound can interact with biological targets such as the epidermal growth factor receptor (EGFR) kinase, suggesting its potential in the development of novel cancer therapeutics.[1]

Given its significance, the ability to produce this compound on a large scale with high purity is crucial for advancing research and development efforts. This guide provides a comprehensive overview of a robust and scalable synthetic protocol, purification strategies, and essential safety considerations for the synthesis of this important intermediate.

Synthetic Strategy: A Modified Williamson Ether Synthesis Approach

The synthesis of this compound can be efficiently achieved through a modified Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a pyridinol with a benzyl halide.[2][3][4] The chosen strategy for this large-scale preparation involves the reaction of 6-chloropyridin-3-ol with benzyl bromide in the presence of a suitable base. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achievable.

The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group of 6-chloropyridin-3-ol acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

Synthesis_Workflow Workflow for Large-Scale Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: 6-Chloropyridin-3-ol Benzyl Bromide Potassium Carbonate Acetonitrile (Solvent) reaction Reaction Setup: - Inert atmosphere (Nitrogen/Argon) - Mechanical Stirring - Temperature Control start->reaction 1. Charging the Reactor reflux Reflux: - Heat to reflux (approx. 82°C) - Monitor reaction progress by TLC reaction->reflux 2. Reaction workup Aqueous Work-up: - Cool to room temperature - Filter off inorganic salts - Concentrate the filtrate reflux->workup 3. Quenching & Initial Isolation extraction Liquid-Liquid Extraction: - Dissolve residue in Ethyl Acetate - Wash with water and brine workup->extraction 4. Purification drying Drying: - Dry organic layer over anhydrous Na2SO4 extraction->drying concentration Concentration: - Remove solvent under reduced pressure drying->concentration chromatography Column Chromatography: - Silica gel - Eluent: Hexane/Ethyl Acetate gradient concentration->chromatography recrystallization Recrystallization (Optional): - For enhanced purity chromatography->recrystallization analysis Analytical Verification: - 1H NMR - 13C NMR - Mass Spectrometry - HPLC chromatography->analysis recrystallization->analysis final_product Final Product: This compound (High Purity Solid) analysis->final_product

Caption: A comprehensive workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a large-scale synthesis, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar equivalent)
6-Chloropyridin-3-ol23056-36-2129.541.0 eq
Benzyl Bromide100-39-0171.041.1 eq
Potassium Carbonate584-08-7138.212.0 eq
Acetonitrile (anhydrous)75-05-841.05-
Ethyl Acetate141-78-688.11-
Hexane110-54-386.18-
Anhydrous Sodium Sulfate7757-82-6142.04-
Deionized Water7732-18-518.02-
Brine (saturated NaCl solution)---
Step-by-Step Procedure
  • Reaction Setup:

    • To a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to the flask to create a stirrable slurry. The solvent volume should be approximately 10-15 mL per gram of 6-chloropyridin-3-ol.

    • Begin vigorous stirring to ensure good mixing of the solids.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature using a dropping funnel. Caution: Benzyl bromide is a lachrymator and should be handled with extreme care in a fume hood.[5]

    • After the addition is complete, rinse the dropping funnel with a small amount of anhydrous acetonitrile and add it to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material (6-chloropyridin-3-ol) is no longer visible on the TLC plate.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Dissolve the crude product in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to yield the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be performed.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. A purity of ≥98% is generally required for research purposes.[6]

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥98%
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals for the aromatic protons of the pyridine and benzyl rings, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts (δ) would be approximately:

    • δ 7.95 (d, 1H, pyridine-H)

    • δ 7.40-7.25 (m, 5H, benzyl-ArH)

    • δ 7.05 (dd, 1H, pyridine-H)

    • δ 6.75 (d, 1H, pyridine-H)

    • δ 5.30 (s, 2H, -OCH₂Ph)

    • δ 5.10 (br s, 1H, -OH) (Note: The exact chemical shifts may vary depending on the solvent and concentration.)

  • ¹³C NMR (100 MHz, CDCl₃): The expected carbon NMR spectrum would show signals for the carbons of the pyridine and benzyl rings, and the benzylic methylene carbon. The approximate chemical shifts (δ) would be:

    • δ 158.0, 150.0, 140.0, 136.0, 129.0, 128.5, 128.0, 122.0, 115.0 (aromatic carbons)

    • δ 70.0 (-OCH₂Ph) (Note: The exact chemical shifts may vary depending on the solvent and concentration.)

  • Mass Spectrometry (ESI+): m/z = 202.08 [M+H]⁺

Safety and Handling Considerations

The large-scale synthesis of this compound requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and a corrosive substance.[5] It should be handled with extreme care, and any contact with skin or eyes should be avoided. An emergency eyewash and safety shower should be readily accessible.

  • Potassium Carbonate: While not highly hazardous, potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Acetonitrile, ethyl acetate, and hexane are flammable. Ensure that there are no ignition sources in the vicinity of the reaction setup.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base or wet solvent.- Extend the reflux time and monitor by TLC.- Ensure the use of anhydrous solvent and freshly powdered potassium carbonate.
Low Yield - Incomplete reaction.- Loss of product during work-up or purification.- Optimize reaction conditions.- Be careful during extractions and chromatography to minimize product loss.
Formation of By-products - N-alkylation of the pyridine ring.- Di-benzylation.- Use a non-polar aprotic solvent like acetonitrile to favor O-alkylation.- Use only a slight excess of benzyl bromide (1.1 eq).
Difficulty in Purification - Close-running impurities.- Optimize the solvent system for column chromatography.- Consider recrystallization from different solvent systems.

Conclusion

This guide provides a detailed and scalable protocol for the synthesis of this compound, a valuable intermediate in drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this compound in large quantities and high purity, thereby facilitating the advancement of their research programs. The principles of Williamson ether synthesis are well-established, and their application to this specific target, with careful optimization, offers a robust and efficient synthetic route.

References

Application Note: A Validated Chromatographic and Spectroscopic Approach for the Purity Assessment of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

6-(Benzyloxy)pyridin-3-ol (CAS No. 725256-57-5) is a key heterocyclic building block used in medicinal chemistry and serves as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its molecular structure, featuring a pyridine ring, a hydroxyl group, and a benzyloxy moiety, makes it a versatile precursor for developing novel therapeutics, potentially for indications such as cancer, by interacting with biological targets like epidermal growth factor receptor kinase.[1]

Given its role as a pharmaceutical intermediate, the purity of this compound is paramount. The presence of impurities, even at trace levels, can significantly affect the yield, impurity profile, and safety of the final Active Pharmaceutical Ingredient (API).[2] Therefore, robust and validated analytical methods are essential to ensure its quality and consistency, in line with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of this compound. It details a primary high-performance liquid chromatography (HPLC) method for quantitative purity determination and discusses orthogonal techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC) for comprehensive characterization. The protocols are designed to be self-validating and are grounded in the principles of scientific integrity and regulatory compliance.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 725256-57-5[1][5]
IUPAC Name 6-(phenylmethoxy)pyridin-3-ol[1]
Synonyms 6-(benzyloxy)-3-pyridinol[5]
Molecular Formula C₁₂H₁₁NO₂[1][6][7]
Molecular Weight 201.22 g/mol [1][7]
Appearance Solid[5]
Solubility Soluble in DMSO, DMF, Methanol, Ethanol[1]
pKa Estimates Pyridine Nitrogen (pKaH): 4.5-5.5; Phenolic Hydroxyl: Weakly acidic[1]
Thermal Stability Structurally stable up to approx. 200°C[1]

Potential Impurities: A Rationale for Method Selection

The control of impurities is a central tenet of pharmaceutical manufacturing, as mandated by ICH Q3A guidelines.[8][9] An effective purity assessment strategy begins with understanding the potential impurities that may arise from the synthesis and degradation of this compound.

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors, such as 3-hydroxypyridine and benzyl halides, may persist.[1]

    • By-products: Side reactions during synthesis can generate isomeric or other unintended products.[10]

  • Degradation Products:

    • Hydrolysis: The benzyloxy ether linkage is susceptible to acid-catalyzed cleavage, particularly in the presence of strong acids, which would yield 5-hydroxypyridin-3-ol and benzyl alcohol.[11][12] This is a critical consideration for sample preparation and storage.

    • Oxidation: The electron-rich pyridine ring and exocyclic amine (if present in a related synthesis) are susceptible to oxidation, potentially forming N-oxides.[11]

    • Debenzylation: Catalytic hydrogenolysis or other reductive conditions can cleave the benzyl group, yielding 5-hydroxypyridin-3-ol.[13]

The analytical methods described herein are chosen for their ability to separate and detect these diverse potential impurities.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for quantifying the purity of non-volatile organic intermediates due to its high resolution, sensitivity, and specificity.[14] The presence of two strong chromophores (pyridine and benzene rings) in this compound makes it ideally suited for UV detection.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its versatility in retaining moderately polar compounds like the target analyte. The hydrophobic C18 chains interact with the benzene and pyridine rings, while the polar hydroxyl group provides sufficient polarity for elution with a standard mobile phase.

  • Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile allows for the separation of compounds with a range of polarities. Acidifying the aqueous phase (e.g., with formic or phosphoric acid to pH ~3.0) is critical. This ensures the pyridine nitrogen (pKaH 4.5-5.5) is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.[1]

  • Detector: A Diode Array Detector (DAD) is preferred over a single-wavelength UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal quantitation wavelength.[15]

Experimental Protocol: HPLC Purity Method

Objective: To determine the purity of this compound by percentage area normalization.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and DAD.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard and test sample.

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases by sonication or vacuum filtration.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh ~25 mg of the this compound test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (monitor 210-400 nm)
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
  • Data Analysis:

    • Integrate all peaks in the chromatogram, disregarding peaks from the blank and those below the reporting threshold (typically 0.05% as per ICH Q3A).[8]

    • Calculate the purity by dividing the area of the main peak by the total area of all integrated peaks and multiplying by 100.

Method Validation Framework (ICH Q2(R1))

This protocol must be validated to ensure it is fit for purpose.[16] The validation should include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.

  • Linearity: Analyze a series of solutions over a range (e.g., 0.05% to 150% of the nominal concentration) to confirm a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of test results to the true value by spiking a placebo with known amounts of the analyte and impurities.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing multiple preparations.

  • Detection & Quantitation Limits (LOD/LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Prepare Standard Solution (0.5 mg/mL) A->B C Prepare Sample Solution (0.5 mg/mL) B->C D Filter Sample C->D E Equilibrate HPLC System D->E F Inject Blank & Standard E->F G Inject Sample F->G H Acquire Chromatographic Data G->H I Integrate Peaks (Area > 0.05%) H->I J Calculate Purity (% Area Normalization) I->J K Generate Report J->K

Caption: A logical workflow for the HPLC purity analysis of this compound.

Orthogonal and Complementary Analytical Methods

Reliance on a single method is insufficient for complete purity characterization. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive profile.

LC-MS for Impurity Identification

Principle: When an unknown impurity is detected by HPLC (e.g., a peak > 0.10%), Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for structural elucidation. It provides the molecular weight of the impurity, which is critical for its identification.

Protocol Outline:

  • Utilize the same HPLC method developed in Section 3.2.

  • Divert the column eluent to an MS detector (e.g., Electrospray Ionization - Quadrupole).

  • Acquire mass spectra for all eluting peaks.

  • Compare the measured mass-to-charge ratio (m/z) of the impurity with the masses of potential structures (starting materials, predicted degradation products). For example, the [M+H]⁺ ion for the parent compound is expected at m/z 202.086.[6]

NMR for Identity and Structural Confirmation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the identity of the main component and for characterizing the structure of isolated impurities. Quantitative NMR (qNMR), using a certified internal standard, can also serve as an orthogonal method for purity assignment.

Protocol Outline:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the structure by comparing the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound.

  • For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid) and calculate the purity based on the integral ratios of specific, well-resolved signals from the analyte and the standard.

Headspace GC-FID for Residual Solvents

Principle: As a synthetic intermediate, the material must be tested for residual solvents used in its production and purification.[17] Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method outlined in pharmacopeias for this purpose.[18]

Protocol Outline:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable diluent (e.g., DMSO).

  • Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow volatile solvents to partition into the headspace.

  • Inject an aliquot of the headspace gas onto a GC column.

  • Identify and quantify any residual solvents against a calibrated standard.

Integrated Strategy for Purity and Impurity Management

A robust quality control strategy integrates these methods into a logical workflow, guided by regulatory thresholds.

Impurity_Investigation Start Run Validated HPLC Method on a Batch Detect Any Peak > Reporting Threshold (0.05%)? Start->Detect Identify Is Peak > Identification Threshold (0.10%)? Detect->Identify Yes NoAction No Further Action Required Detect->NoAction No Qualify Is Peak > Qualification Threshold (e.g., 0.15%)? Identify->Qualify Yes Report Report Impurity Level in Certificate of Analysis Identify->Report No LCMS Identify Impurity (e.g., via LC-MS) Qualify->LCMS No Toxicology Perform Toxicological Assessment or Justify as Qualified Qualify->Toxicology Yes End Batch Disposition Decision Report->End NoAction->End LCMS->Report Toxicology->Report

References

Application Notes and Protocols for In Vitro Assays Utilizing 6-(Benzyloxy)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Introduction: Unveiling the Potential of 6-(Benzyloxy)pyridin-3-OL in Drug Discovery

This compound is a versatile heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous biologically active molecules. Its structure, characterized by a benzyloxy and a hydroxyl group, presents a unique scaffold for chemical modification and interaction with biological targets. This compound serves as a valuable intermediate in medicinal chemistry for the synthesis of more complex pharmaceutical agents[1]. Emerging evidence suggests that this compound and its derivatives may exhibit significant biological activities, including the potential to interact with key signaling proteins such as epidermal growth factor receptor (EGFR) kinase[1].

This guide provides a comprehensive overview of in vitro assays designed to investigate the biological activity of this compound. We will delve into detailed protocols for assessing its potential as a tyrosine kinase inhibitor, with a specific focus on EGFR, and provide a framework for broader screening cascades. These methodologies are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.

Scientific Rationale: Targeting Tyrosine Kinases in Disease

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a pivotal role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine moiety is a well-established pharmacophore in many approved kinase inhibitors, suggesting that this compound could serve as a foundational structure for novel inhibitors.

The potential interaction of this compound with the ATP-binding site of EGFR kinase provides a compelling starting point for investigation[1]. The following protocols are designed to rigorously test this hypothesis and to characterize the inhibitory potential of the compound.

Experimental Workflows: A Step-by-Step Guide

A logical workflow for evaluating the in vitro activity of this compound is essential for generating robust and reproducible data. The following diagram outlines a recommended experimental cascade, from initial biochemical screening to cellular target engagement verification.

experimental_workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Engagement biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) ic50_determination IC50 Determination biochemical_assay->ic50_determination Determine potency cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) ic50_determination->cell_proliferation Advance hit compounds western_blot Western Blot Analysis (Phospho-EGFR) cell_proliferation->western_blot Confirm cellular activity cetsa Cellular Thermal Shift Assay (CETSA) western_blot->cetsa Verify target binding

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Part 1: Biochemical Assays for Kinase Inhibition

Biochemical assays are the first step in identifying direct inhibitors of enzyme activity. These assays utilize purified enzymes and substrates to quantify the effect of a test compound.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction, which is directly correlated with enzyme activity[2].

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Recombinant human EGFR kinase (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Kinase Reaction Setup:

    • In a white assay plate, add 2.5 µL of 4x Kinase Assay Buffer.

    • Add 1 µL of the diluted compound or DMSO (for control wells).

    • Add 2.5 µL of a 4x solution of EGFR kinase and substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2x ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%[3].

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value[3][4].

Table 1: Example Data for IC₅₀ Determination

This compound (µM)% Inhibition (Mean ± SD, n=3)
0.018.2 ± 2.1
0.125.7 ± 3.5
148.9 ± 4.2
1089.1 ± 1.9
10097.6 ± 0.8
IC₅₀ (µM) ~1.1

Part 2: Cell-Based Assays for Cellular Potency

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing its ability to cross cell membranes and inhibit the target in a complex cellular environment.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines that overexpress EGFR, such as A431 cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viable cells against the log of the compound concentration.

Part 3: Target Engagement Verification

Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation[5][6]. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein at different temperatures can be quantified to assess target engagement[5][6].

Materials:

  • A431 cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)

  • Antibodies against EGFR and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat A431 cells with this compound at a desired concentration (e.g., 10x the GI₅₀) or with DMSO (vehicle control) for 2 hours.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using antibodies against EGFR and a loading control.

Data Analysis:

Quantify the band intensities from the Western blot. A shift in the melting curve of EGFR to higher temperatures in the presence of this compound indicates target engagement.

cetsa_pathway cluster_0 No Compound (Control) cluster_1 With this compound Unbound EGFR Unbound EGFR Heat Heat Unbound EGFR->Heat Denaturation & Aggregation Bound EGFR Bound EGFR Insoluble EGFR Insoluble EGFR Heat->Insoluble EGFR Heat Heat Bound EGFR->Heat Stabilization Soluble EGFR Soluble EGFR Heat ->Soluble EGFR This compound This compound This compound->Unbound EGFR Binding

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Safety and Handling of this compound

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[7].

  • Precautionary Statements: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fumes/gas/mist/vapors/spray[8][9].

  • Storage: Store in a dry, well-ventilated place in a tightly sealed container at room temperature[7].

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound as a potential kinase inhibitor. By systematically applying these biochemical and cell-based assays, researchers can gain valuable insights into its potency, cellular activity, and target engagement. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, selectivity profiling against a panel of kinases, and eventual progression to in vivo models. The versatility of the this compound scaffold also opens up avenues for synthetic modifications to optimize its biological activity and drug-like properties.

References

Application Notes & Protocols: The Strategic Role of 6-(Benzyloxy)pyridin-3-ol in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Versatility of 6-(Benzyloxy)pyridin-3-ol

This compound is a bifunctional organic compound featuring a pyridine core, a hydroxyl group at the 3-position, and a benzyloxy substituent at the 6-position.[1] Its molecular structure is a confluence of strategic chemical features that render it an exceptionally valuable intermediate in medicinal chemistry.[1][2][3]

  • The Pyridine Core: A six-membered aromatic heterocycle, the pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs and biologically active molecules.[1] It often serves as a hydrogen bond acceptor and participates in crucial interactions with biological targets like enzyme active sites.

  • The 3-OL (Hydroxyl) Group: This nucleophilic hydroxyl group is the primary reactive site for introducing structural diversity. It readily undergoes O-alkylation, O-arylation, and esterification, allowing for the systematic extension of the molecule and the exploration of structure-activity relationships (SAR).

  • The 6-Benzyloxy Group: This group serves a dual purpose. Primarily, it functions as a robust protecting group for the 6-hydroxy position, preventing unwanted side reactions during the functionalization of the 3-hydroxyl group.[1] Secondly, its benzylic ether linkage can be selectively cleaved under standard hydrogenolysis conditions to unmask the 6-hydroxyl group for subsequent synthetic transformations.

This unique combination of a reactive handle, a stable protecting group, and a biologically relevant core makes this compound a preferred starting material in the synthesis of targeted therapeutics, most notably kinase inhibitors.[1][4][5]

Physicochemical Properties and Handling

For successful and reproducible synthetic outcomes, a thorough understanding of the starting material's properties and handling requirements is paramount.[6]

PropertyValueSource
CAS Number 725256-57-5[6]
Molecular Formula C₁₂H₁₁NO₂[1][7]
Molecular Weight 201.22 g/mol [7]
Appearance Solid
Purity Typically ≥98%[6]
Storage Sealed in a dry environment at room temperature.[7]
SMILES Code OC1=CC=C(OCC2=CC=CC=C2)N=C1[7]

Safety & Handling: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

A primary application of this compound is in the construction of kinase inhibitors, a class of drugs that interfere with kinase enzymes involved in cell signaling and proliferation.[1][8] The pyridine core can mimic the hinge-binding motif of ATP, while the substituents built off the 3-hydroxyl group explore deeper pockets within the enzyme's active site.

General Synthetic Strategy

The most common synthetic route involves the functionalization of the 3-hydroxyl group, followed by the optional deprotection of the 6-benzyloxy group to enable further diversification. This strategy allows for a modular approach to building a library of analogues for SAR studies.

G A This compound B Step 1: O-Alkylation / O-Arylation (Functionalization at 3-position) A->B R-X, Base C Intermediate A (Diverse R-group introduced) B->C D Step 2: Debenzylation (Removal of Protecting Group) C->D H₂, Pd/C G Final Kinase Inhibitor Library C->G Direct Use E Intermediate B (Free 6-OH group) D->E F Step 3: Further Functionalization (Modification at 6-position) E->F R'-X, Base F->G

Caption: Modular synthesis workflow for kinase inhibitors.

Causality of Protocol Choices
  • Choice of Base for O-Alkylation: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is typically used.

    • K₂CO₃: A milder, safer, and more economical choice suitable for reactive alkyl halides. It is heterogeneous and may require longer reaction times or a phase-transfer catalyst.

    • NaH: A powerful, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, leading to faster and often cleaner reactions. However, it is highly flammable and requires handling under an inert atmosphere (e.g., Nitrogen or Argon). The choice depends on the reactivity of the alkylating agent and the desired reaction kinetics.

  • Choice of Catalyst for Debenzylation: Palladium on activated carbon (Pd/C) is the industry standard for catalytic hydrogenation.

    • Catalyst Loading: Typically, 5-10 mol% is used. Lower loading can lead to incomplete reactions, while excessive loading is uneconomical and can complicate filtration.

    • Hydrogen Source: Hydrogen gas (H₂) is most common, but transfer hydrogenation using reagents like ammonium formate can be used for setups where handling H₂ gas is challenging.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should perform their own optimization based on the specific substrate and scale.

Protocol 1: O-Alkylation of this compound using Sodium Hydride

This protocol describes a general procedure for attaching an alkyl group to the 3-hydroxyl position.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich---
Sodium Hydride (NaH)60% dispersion in mineral oil---Highly reactive. Handle under inert gas.
Alkyl Halide (R-X)Reagent Grade---e.g., Benzyl bromide, Ethyl iodide
N,N-Dimethylformamide (DMF)Anhydrous---Dry solvent is critical for NaH reactions.
Saturated NH₄Cl (aq)------For quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade---For extraction.
Brine------For washing.
Anhydrous MgSO₄ or Na₂SO₄------For drying.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which the solution should become a homogeneous suspension of the sodium salt.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate. Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 2: Catalytic Hydrogenation for Benzyl Group Deprotection

This protocol details the removal of the 6-benzyloxy protecting group to reveal the free hydroxyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
6-Benzyloxy-3-(alkoxy)pyridine---Synthesized from Protocol 1---
Palladium on Carbon (Pd/C)10 wt. %---Pyrophoric when dry. Handle with care.
Methanol (MeOH) or Ethanol (EtOH)ACS Grade---Solvent for reaction.
Hydrogen (H₂) GasHigh Purity---Flammable gas.
Celite®------For filtration.

Step-by-Step Methodology:

  • Reaction Setup: To a heavy-walled hydrogenation flask, add the benzyloxy-protected pyridine substrate (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add Methanol or Ethanol as the solvent (approx. 0.05-0.1 M).

  • Inerting: Carefully, under a gentle stream of nitrogen, add the 10% Pd/C catalyst (5-10 mol %). Caution: Do not allow the catalyst to dry in the air.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon or 1-3 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates product formation. Reactions are typically complete within 4-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite. Quench the pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected pyridin-3-ol product, which can often be used without further purification.

G cluster_0 Protocol 1: O-Alkylation cluster_1 Protocol 2: Debenzylation A Dissolve Substrate in Anhydrous DMF B Cool to 0°C A->B C Add NaH (Deprotonation) B->C D Add R-X (Alkylation) C->D E Reaction at RT & TLC Monitoring D->E F Quench & Workup E->F G Dissolve Substrate in MeOH H Add Pd/C Catalyst (under N₂) G->H I Evacuate & Fill with H₂ H->I J Stir under H₂ & TLC Monitoring I->J K Filter through Celite J->K L Concentrate K->L

Caption: Step-by-step experimental workflows.

Conclusion and Future Perspectives

This compound has firmly established itself as a high-value scaffold in heterocyclic chemistry. Its predictable reactivity and strategic placement of functional groups provide a reliable platform for the synthesis of complex, biologically active molecules.[1] The protocols outlined here represent foundational techniques that can be adapted for a wide array of synthetic targets. As drug discovery moves towards more complex and specific molecular architectures, the demand for versatile and reliable building blocks like this compound will continue to grow, particularly in the development of next-generation kinase inhibitors and molecular probes.[1][9][10]

References

Application Notes & Protocols: Employing 6-(Benzyloxy)pyridin-3-OL in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Small Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These fragments serve as starting points for the rational design of more potent and selective drug candidates. The pyridin-3-ol scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[4][5][6] Its unique electronic properties and capacity for hydrogen bonding make it an attractive core for fragment libraries.

This guide provides a detailed technical overview and practical protocols for the application of a specific pyridin-3-ol derivative, 6-(Benzyloxy)pyridin-3-OL , in an FBDD workflow. We will explore its desirable physicochemical properties and outline a comprehensive, albeit illustrative, campaign from fragment library design through to hit-to-lead optimization.

Physicochemical Profile of this compound as a Fragment

The suitability of a molecule for an FBDD campaign is governed by a set of empirical guidelines often referred to as the "Rule of Three".[1][7] Let's analyze this compound in this context:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 201.22 g/mol < 300 DaYes
cLogP ~2.3≤ 3Yes
Hydrogen Bond Donors 1 (hydroxyl group)≤ 3Yes
Hydrogen Bond Acceptors 2 (pyridine nitrogen, ether oxygen)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

As demonstrated, this compound aligns perfectly with the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. The benzyloxy group provides a degree of lipophilicity and a potential vector for synthetic elaboration, while the pyridin-3-ol core offers key hydrogen bonding interactions.[7]

FBDD Workflow Utilizing this compound

A typical FBDD campaign is a multi-stage process. The following diagram illustrates the workflow we will detail in this guide.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Design Fragment Library Design Primary Biophysical Screen Primary Biophysical Screen Fragment Library Design->Primary Biophysical Screen Hit Validation Hit Validation Primary Biophysical Screen->Hit Validation Structural Biology Structural Biology Hit Validation->Structural Biology Confirmed Hits Structure-Guided Design Structure-Guided Design Structural Biology->Structure-Guided Design Structure-Guided Design->Structure-Guided Design Lead Compound Lead Compound Structure-Guided Design->Lead Compound

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Hit Identification

Fragment Library Design & Preparation

Causality: The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library.[8] The library should provide broad coverage of chemical space while adhering to the "Rule of Three." this compound would be included as a representative of the pyridinol chemical class.

Protocol: Preparation of a Fragment Library Stock Plate

  • Fragment Acquisition: Source this compound and other diverse fragments from reputable chemical suppliers, ensuring a purity of >95%.

  • Solubility Screening: Experimentally determine the maximum solubility of each fragment in the desired screening buffer (e.g., PBS with 5% DMSO). This is critical as fragments are screened at high concentrations.

  • Stock Solution Preparation: Prepare high-concentration stock solutions of each fragment (e.g., 100 mM) in 100% DMSO.

  • Library Plating: In a 96- or 384-well plate, create a master fragment library plate by dispensing the individual fragment stock solutions into designated wells.

  • Storage: Seal the plate and store at -20°C to -80°C to ensure long-term stability.

Primary Biophysical Screening

Causality: Since fragments are weak binders, highly sensitive biophysical techniques are required for their detection.[9] We will outline two common primary screening methods: Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF).

Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding.[10]

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

  • System Priming: Equilibrate the SPR instrument with running buffer (e.g., PBS, 0.05% Tween-20, 5% DMSO).

  • Fragment Injection: Inject a high concentration of each fragment from the library (e.g., 200 µM) over the sensor chip surface.[10]

  • Data Acquisition: Monitor the change in response units (RU) during the association and dissociation phases.

  • Hit Identification: Fragments that produce a concentration-dependent increase in RU are considered primary hits.

Protocol: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding.

  • Reaction Preparation: In a 96- or 384-well PCR plate, mix the target protein (2-5 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (e.g., 100 µM) in a suitable buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C in 0.5°C increments).

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Tm Calculation: Determine the Tm for each well by fitting the data to a Boltzmann equation.

  • Hit Identification: A significant positive shift in Tm (ΔTm > 2°C) in the presence of a fragment indicates binding and stabilization.

Hit Validation and Characterization

Causality: Primary screening methods can produce false positives. Therefore, hits must be validated using an orthogonal biophysical technique. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming binding and providing structural information.

Protocol: Hit Validation using Ligand-Observed NMR

Saturation Transfer Difference (STD) NMR is a common ligand-observed NMR experiment.

  • Sample Preparation: Prepare two NMR samples for each hit fragment: one with the target protein (10-20 µM) and the fragment (100-200 µM), and a control sample with only the fragment. Both samples should be in a deuterated buffer.

  • NMR Data Acquisition: Acquire 1D proton NMR spectra with and without selective saturation of the protein resonances.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Confirmation: The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is in close contact with the protein.

Part 2: Hit-to-Lead Optimization

Once a fragment like this compound is confirmed as a binder, the next phase is to evolve it into a more potent lead compound. This process is heavily reliant on structural information.

Structural Biology: Visualizing the Interaction

Causality: High-resolution structural information from X-ray crystallography is invaluable for understanding how a fragment binds to its target. This knowledge is the foundation for structure-guided design.

Protocol: Co-crystallization of Target Protein with this compound

  • Crystal Growth: Grow crystals of the target protein under previously optimized conditions.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and allow them to soak for a defined period (e.g., 1-24 hours).

  • Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should reveal the binding mode of this compound in the protein's active site.

Structure-Guided Design and Hit Expansion

Causality: With the 3D structure of the protein-fragment complex in hand, medicinal chemists can design new molecules with improved affinity by exploring adjacent binding pockets.[3][11][12] Three common strategies are fragment growing, linking, and merging.[3]

Hit_Expansion cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging FragmentA Fragment A GrownA Grown Fragment A FragmentA->GrownA Add functional group FragmentB Fragment B LinkedBC Linked Fragments B & C FragmentB->LinkedBC Introduce linker FragmentC Fragment C FragmentC->LinkedBC Introduce linker FragmentD Fragment D MergedDE Merged Fragments D & E FragmentD->MergedDE Combine scaffolds FragmentE Fragment E FragmentE->MergedDE Combine scaffolds

Caption: Common strategies for hit-to-lead optimization in FBDD.

Application to this compound (Fragment Growing):

The crystal structure might reveal an unoccupied hydrophobic pocket adjacent to the benzyloxy group. A rational design strategy would be to synthesize analogs with modifications to this group.

Protocol: Synthesis of Analogs for SAR Exploration

  • Reaction Scaffolding: Utilize the chlorine atom of a related fragment, 2-chloro-6-(benzyloxy)pyridin-3-ol, as a handle for Suzuki cross-coupling reactions.[13]

  • Analog Synthesis: React the starting material with a diverse set of boronic acids to introduce various chemical moieties (e.g., substituted phenyl rings, alkyl groups) at the 2-position.

  • Purification and Characterization: Purify each new analog by chromatography and confirm its structure and purity using NMR and mass spectrometry.

  • Iterative Screening: Screen the newly synthesized analogs using the previously established biophysical assays (e.g., SPR) to determine their binding affinity and establish a Structure-Activity Relationship (SAR).

This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead optimization process, with the goal of improving the affinity of the initial fragment hit from the millimolar to the nanomolar range.[12]

Conclusion

This compound represents an exemplary starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three" and the privileged nature of its pyridin-3-ol core make it a high-quality fragment for library inclusion.[1][6] By employing a systematic workflow of biophysical screening, hit validation, and structure-guided design, this simple fragment can be elaborated into a potent and selective lead compound. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage the power of FBDD in their own drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Preparation of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(benzyloxy)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable pyridine derivative. As a key intermediate in medicinal chemistry, ensuring a high-purity final product is paramount.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you to optimize your synthetic route and overcome common hurdles.

I. Understanding the Synthetic Landscape: Key Routes and Inherent Challenges

The preparation of this compound can be approached through two primary synthetic strategies, each with its own set of potential side reactions that can impact yield and purity.

  • Williamson Ether Synthesis: This classic method involves the benzylation of a dihydroxypyridine precursor. The primary challenge lies in the regioselectivity of the reaction due to the presence of multiple nucleophilic sites (two hydroxyl groups and the pyridine nitrogen), which can lead to a mixture of products.

  • Condensation Reaction: A common alternative is the Claisen-Schmidt condensation between an aldehyde and a ketone or another enolizable carbonyl compound.[3] While effective, this route can also present challenges related to reaction control and byproduct formation.

This guide will dissect the potential pitfalls of both methodologies and provide actionable solutions.

II. Troubleshooting Guide: A Deep Dive into Side Reactions

This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and offering step-by-step solutions.

Williamson Ether Synthesis Route

The Williamson ether synthesis is a powerful tool for forming ethers, but its application to dihydroxypyridines requires careful control to achieve the desired regioselectivity.[4][5]

Observation: Your reaction mixture shows multiple spots on TLC, and the isolated yield of the desired product is significantly lower than expected.

Probable Cause: This is a classic indication of a lack of regioselectivity, leading to the formation of undesired isomers. The primary culprits are N-alkylation and bis-O-alkylation. The ambident nature of the dihydroxypyridine anion allows for attack from the nitrogen atom as well as both oxygen atoms.[6]

Visualizing the Competing Reactions:

Dihydroxypyridine Dihydroxypyridine Desired Product (6-O-Benzylation) Desired Product (6-O-Benzylation) Dihydroxypyridine->Desired Product (6-O-Benzylation) Base, Benzyl Halide N-Alkylation Product N-Alkylation Product Dihydroxypyridine->N-Alkylation Product Side Reaction 3-O-Benzylation Product 3-O-Benzylation Product Dihydroxypyridine->3-O-Benzylation Product Side Reaction Bis-O-Benzylation Product Bis-O-Benzylation Product Dihydroxypyridine->Bis-O-Benzylation Product Side Reaction

Caption: Competing reaction pathways in the benzylation of dihydroxypyridine.

Troubleshooting and Optimization:

Controlling the N- versus O-alkylation is paramount.[7][8][9] The choice of base, solvent, and temperature can significantly influence the reaction's outcome.

ParameterRecommendation for Selective O-AlkylationRationale
Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases like NaH can lead to increased N-alkylation. Carbonate bases are often effective in promoting O-alkylation.[10]
Solvent Polar aprotic solvents (e.g., DMF, DMSO)These solvents can solvate the cation of the base, leaving a more "naked" and reactive alkoxide anion, which favors O-alkylation.[11]
Temperature Moderate temperatures (e.g., 80-100 °C)Higher temperatures can sometimes favor N-alkylation. It is crucial to monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to side products.
Protecting Groups Consider temporary protection of the more reactive siteIf selective O-benzylation remains challenging, a protecting group strategy for one of the hydroxyl groups or the nitrogen atom might be necessary.

Experimental Protocol for Selective 6-O-Benzylation:

  • To a solution of 2,5-dihydroxypyridine (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 90°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Observation: The isolated product is a mixture of isomers that are difficult to separate by standard column chromatography.

Probable Cause: The structural similarity of the O-benzylated and N-benzylated isomers can make their separation challenging due to similar polarities.

Troubleshooting and Optimization:

Purification Strategy:

  • Column Chromatography: A meticulous approach to column chromatography is essential.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system is highly recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. This will allow for the separation of closely eluting spots.

  • Recrystallization: If column chromatography is insufficient, recrystallization from a suitable solvent system can be an effective method for purifying the desired isomer.

Characterization of Potential Byproducts:

It is crucial to be able to identify the potential side products in your reaction mixture. Here is a guide to the expected characterization features of the main components:

CompoundKey ¹H NMR Signals (indicative)Expected Mass (M+)
This compound (Desired Product) Aromatic protons of the pyridine and benzyl groups, a singlet for the benzylic CH₂, and a broad singlet for the hydroxyl proton.201.08
1-Benzyl-6-oxo-1,6-dihydropyridin-3-ol (N-Alkylation) Aromatic protons of the benzyl group, a singlet for the benzylic CH₂, and distinct shifts for the pyridine ring protons due to the pyridone structure.215.09
3-(Benzyloxy)pyridin-6-ol (Isomeric O-Alkylation) Aromatic protons of the pyridine and benzyl groups, a singlet for the benzylic CH₂, and a broad singlet for the hydroxyl proton, with different chemical shifts compared to the desired product.201.08
3,6-Bis(benzyloxy)pyridine (Bis-O-Alkylation) Aromatic protons of the pyridine and two sets of benzyl groups, and two singlets for the benzylic CH₂ protons.291.13
Condensation Reaction Route

The Claisen-Schmidt condensation provides an alternative pathway, typically involving the reaction of an aldehyde with a ketone in the presence of a base.[12][13][14]

Observation: The reaction yields a complex mixture of products with a low yield of the desired this compound.

Probable Cause: The Claisen-Schmidt condensation can be prone to self-condensation of the enolizable ketone and other side reactions if the reaction conditions are not carefully controlled.[15] The presence of multiple reactive sites on the hydroxypyridine can also lead to undesired byproducts.

Visualizing the Reaction Pathway:

cluster_0 Reactants 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde Aldol Adduct Aldol Adduct 4-(Benzyloxy)benzaldehyde->Aldol Adduct 3-Hydroxypyridine 3-Hydroxypyridine Enolate Enolate 3-Hydroxypyridine->Enolate Base Enolate->Aldol Adduct Attacks Aldehyde This compound This compound Aldol Adduct->this compound Dehydration

Caption: Simplified pathway of the Claisen-Schmidt condensation for the synthesis of this compound.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Base Use of a mild base (e.g., NaOH, KOH) in catalytic amounts.Stronger bases or stoichiometric amounts can promote side reactions such as the Cannizzaro reaction of the aldehyde.
Temperature Maintain a low to moderate reaction temperature.Higher temperatures can lead to the formation of polymeric materials and other undesired byproducts.
Order of Addition Slowly add the aldehyde to a mixture of the ketone and the base.This helps to minimize the self-condensation of the aldehyde.
Solvent An alcoholic solvent like ethanol is commonly used.The choice of solvent can influence the solubility of the reactants and the reaction rate.

Experimental Protocol for Claisen-Schmidt Condensation:

  • In a round-bottom flask, dissolve 3-hydroxypyridine (1 equivalent) in ethanol.

  • Add a catalytic amount of sodium hydroxide and stir until dissolved.

  • Slowly add 4-(benzyloxy)benzaldehyde (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my final product and distinguish it from its isomers?

A1: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • ¹H NMR: The chemical shifts and coupling patterns of the pyridine ring protons will be distinct for each isomer.

  • ¹³C NMR: The number and chemical shifts of the carbon signals will differ between the isomers.

  • Mass Spectrometry: While the O-benzylated isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also provide structural clues.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity of the atoms in the molecule.

Q2: My starting 2,5-dihydroxypyridine seems to be impure. How will this affect my reaction?

A2: The purity of starting materials is critical for the success of any synthesis.[2][8] Impurities can interfere with the reaction, leading to lower yields and the formation of unexpected byproducts. It is highly recommended to purify the starting material by recrystallization or column chromatography before use.

Q3: Can I use other benzylating agents besides benzyl chloride?

A3: Yes, other benzylating agents such as benzyl bromide or benzyl tosylate can be used. Benzyl bromide is generally more reactive than benzyl chloride. The choice of the leaving group can sometimes influence the reaction rate and selectivity.

Q4: What is the best way to remove the benzyl protecting group from this compound if I need to deprotect it in a subsequent step?

A4: Catalytic hydrogenation is a common and effective method for debenzylation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere will cleave the benzyl ether to yield the corresponding diol. Care must be taken if other reducible functional groups are present in the molecule.

IV. Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful attention to reaction conditions to mitigate the formation of side products. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. Remember that meticulous experimental technique, including the use of pure reagents and diligent reaction monitoring, is the foundation of successful organic synthesis.

V. References

  • Smolecule. (n.d.). Buy this compound | 725256-57-5. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 15). Claisen–Schmidt condensation. In Wikipedia. Retrieved from --INVALID-LINK--

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775.

  • Comins, D. L., & Gao, J. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(18), 2819-2822.

  • Zhou, Y., et al. (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 23(7), 1799.

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Request PDF.

  • ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). Retrieved from --INVALID-LINK--

  • Lee, H., & Jeong, B. S. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1989.

  • National Center for Biotechnology Information. (n.d.). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Purity and Specifications for Chemical Intermediates: The Case of this compound. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from --INVALID-LINK--

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). (2005). Cambridge: Cambridge University Press.

  • National Center for Biotechnology Information. (n.d.). 3-Benzyloxypyridin-2-amine. Retrieved from --INVALID-LINK--

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis scheme for (3) by Claisen-Schimidt condensation reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 15). Williamson ether synthesis. In Wikipedia. Retrieved from --INVALID-LINK--

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 725256-57-5. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Selective Benzyl Group Removal in the Presence of a Pyridine Ring. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from --INVALID-LINK--

  • Asfandyar, M. (2020, September 14). Claisen Condensation and Claisen-Schmidt Condensation Reaction [Video]. YouTube. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved from --INVALID-LINK--

  • ChemSrc. (n.d.). 6-(benzyloxy)pyridin-3-amine | CAS#:75926-65-7. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-(5-Hydroxy-6-Oxo-1,6-Dihydropyridin-3-Yl)benzonitrile. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018, May 24). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 725256-57-5|this compound. Retrieved from --INVALID-LINK--

  • Arctom. (n.d.). 1-(1-BENZYL-6-OXO-1,6-DIHYDROPYRIDAZIN-4-YL)-N-(2-PHENYL-1,3-BEN | Catalog CD-S576-1000. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, November 24). 1-benzyl-N-(3-carbamoylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-(benzyloxy)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the derivatization of this versatile building block.

Introduction

This compound is a valuable intermediate in medicinal chemistry and materials science.[1][2] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a pyridine ring, allows for a variety of derivatization strategies. However, this reactivity also presents challenges in controlling selectivity and achieving optimal yields. This guide will focus on the most common derivatization reactions involving the hydroxyl group, providing practical solutions to frequently encountered issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield in O-Alkylation (e.g., Williamson Ether Synthesis)

Potential Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group

The Williamson ether synthesis requires the formation of a phenoxide, which is a more potent nucleophile than the corresponding phenol.[3][4] Incomplete deprotonation will result in a sluggish or stalled reaction.

  • Suggested Solution:

    • Choice of Base: Employ a sufficiently strong base to fully deprotonate the phenolic hydroxyl group. The pKa of a typical phenol is around 10, and the electron-withdrawing nature of the pyridine ring can influence this. Common and effective bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice may depend on the solvent and the electrophile's sensitivity.

    • Reaction Monitoring: Before adding the electrophile, ensure deprotonation is complete. This can sometimes be visually confirmed by a change in solubility or color.

Potential Cause 2: Poor Quality of Reagents or Solvents

The presence of moisture in the solvent or reagents can quench the strong base and the generated phenoxide, leading to low yields.[5]

  • Suggested Solution:

    • Anhydrous Conditions: Use freshly dried solvents.[5] Common choices for Williamson ether synthesis include polar aprotic solvents like DMF, DMSO, or acetonitrile, which can be dried over molecular sieves.[3][6] Ensure reagents are stored in a desiccator.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[7]

Potential Cause 3: Side Reactions

A common side reaction in Williamson ether synthesis is elimination, especially with secondary or tertiary alkyl halides.[3][4]

  • Suggested Solution:

    • Choice of Electrophile: Whenever possible, use primary alkyl halides as they are more amenable to the SN2 mechanism.[3]

    • Temperature Control: Avoid excessively high temperatures, which can favor elimination over substitution.

Issue 2: Formation of N-Alkylated Byproduct

While the phenolic oxygen is generally more nucleophilic after deprotonation, the pyridine nitrogen can also undergo alkylation, leading to a mixture of products.

  • Suggested Solution:

    • Controlled Deprotonation: Using a base that selectively deprotonates the hydroxyl group without significantly increasing the nucleophilicity of the pyridine nitrogen is key. Carbonate bases (K2CO3, Cs2CO3) are often a good choice.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for O-alkylation.

Issue 3: Difficulty in Product Purification

The separation of the desired O-alkylated product from unreacted starting material and byproducts can be challenging.

  • Suggested Solution:

    • Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?

The hydroxyl group can be derivatized through several common reactions:

  • O-Alkylation (Williamson Ether Synthesis): This reaction introduces an alkyl group to the phenolic oxygen, forming an ether.[3][8] It typically involves deprotonation with a base followed by reaction with an alkyl halide.[3]

  • O-Acylation: This reaction forms an ester by reacting the hydroxyl group with an acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine).

  • Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to various functional groups, including esters and ethers, with inversion of stereochemistry if applicable.[9][10][11][12] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][11]

  • Formation of Sulfonates (e.g., Triflates): The hydroxyl group can be converted to a good leaving group, such as a triflate, by reacting with triflic anhydride in the presence of a base. This triflate can then be used in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[7][13][14][15]

Q2: How do I choose the right solvent for my derivatization reaction?

The choice of solvent is critical and depends on the specific reaction:

  • Williamson Ether Synthesis: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free and reactive.[6][16]

  • Mitsunobu Reaction: Anhydrous THF or diethyl ether are common solvents for the Mitsunobu reaction.[11]

  • Acylation: Aprotic solvents such as dichloromethane (DCM), chloroform, or THF are typically used.

Q3: My reaction is not going to completion. What should I do?

If your reaction stalls, consider the following:[5]

  • Reagent Stoichiometry: Ensure you are using an appropriate excess of the derivatizing agent.

  • Reaction Time and Temperature: Some reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Catalyst Activity: If a catalyst is used, ensure it is active and not poisoned by impurities.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?

Yes, always follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Handle all reagents, especially volatile and hazardous ones, in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards and handling instructions. For example, reagents like sodium hydride are highly flammable and reactive with water.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol provides a general guideline for the O-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Base (e.g., NaH, K2CO3, Cs2CO3)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the base (1.1 - 1.5 eq) portion-wise at 0 °C (especially for reactive bases like NaH).

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Optimization of Base and Solvent for O-Methylation
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THFrt1275
2K2CO3 (1.5)DMF60885
3Cs2CO3 (1.5)Acetonitrile80692

This table is a representative example and actual results may vary.

Visualizations

Troubleshooting Workflow for Low Yield in O-Alkylation

Troubleshooting_Low_Yield start Low Yield in O-Alkylation check_deprotonation Check Deprotonation (Base Strength/Amount) start->check_deprotonation check_reagents Verify Reagent/Solvent Quality (Anhydrous Conditions) start->check_reagents check_side_reactions Investigate Side Reactions (Elimination/N-Alkylation) start->check_side_reactions solution1 Use Stronger Base (e.g., NaH, Cs2CO3) check_deprotonation->solution1 solution2 Use Dry Solvents & Inert Atmosphere check_reagents->solution2 solution3 Use Primary Alkyl Halide & Optimize Temperature check_side_reactions->solution3

Caption: Troubleshooting flowchart for low yield in O-alkylation.

Impact of Base on O- vs. N-Alkylation Selectivity

Base_Selectivity substrate This compound strong_base Strong Base (e.g., NaH) substrate->strong_base Deprotonation weak_base Weaker Base (e.g., K2CO3) substrate->weak_base Deprotonation o_alkylation O-Alkylation (Major Product) strong_base->o_alkylation Higher rate n_alkylation N-Alkylation (Byproduct) strong_base->n_alkylation Increased potential weak_base->o_alkylation Favored weak_base->n_alkylation Minimized

Caption: Influence of base strength on alkylation selectivity.

References

addressing stability issues of 6-(Benzyloxy)pyridin-3-OL in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Benzyloxy)pyridin-3-ol (CAS: 725256-57-5). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary drivers of instability for this compound in solution?

A1: The structure of this compound, containing both a pyridinol and a benzyloxy group, makes it susceptible to several degradation pathways. The primary factors are:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of colored quinone-type species.

  • pH-Dependent Degradation: The pyridinol moiety has a phenolic proton, making the compound's stability sensitive to the pH of the solution.[1][2] In alkaline conditions, the deprotonated phenoxide form is more susceptible to oxidation.[2][3] Acidic conditions may lead to hydrolysis of the benzyl ether linkage, although this is generally less rapid than oxidation.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms like pyridine, can be sensitive to light, especially UV radiation.[4][5] This can lead to complex degradation pathways and a loss of compound integrity.

  • Thermal Stress: While the solid compound shows good thermal stability up to around 200°C, prolonged exposure to elevated temperatures in solution can accelerate other degradation pathways like oxidation and hydrolysis.[6][7]

Q2: I've observed my solution of this compound turning yellow/brown. What is happening and is the compound still usable?

A2: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The phenolic hydroxyl group is likely being oxidized to form quinone-like structures, which are often colored. The appearance of color indicates that a portion of your compound has degraded, and its purity is compromised.[4] For quantitative experiments or those requiring high purity, it is strongly recommended to prepare a fresh solution.

Q3: What is the recommended solvent for preparing stock solutions?

A3: For short-term storage, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. It is crucial to use high-purity, dry solvents to minimize moisture-related degradation. For immediate use in aqueous buffers, prepare the solution fresh and protect it from light. Long-term storage in solution is generally not advised due to the risk of hydrolysis and other degradation pathways.[4]

Q4: How should I store the solid compound and its solutions to maximize stability?

A4: Proper storage is critical for maintaining the integrity of this compound.

FormStorage ConditionRationale
Solid Store at room temperature, sealed in a dry, dark environment. Use of an opaque vial inside a desiccator is ideal.Protects from light, moisture, and atmospheric oxygen, which are key drivers of degradation.[4]
Stock Solution (Organic) Store at -20°C or -80°C in small aliquots in tightly sealed, opaque vials.Low temperatures slow down degradation kinetics.[4] Aliquoting prevents multiple freeze-thaw cycles.
Aqueous Solution Not recommended for storage. Prepare fresh before each experiment.The presence of water, dissolved oxygen, and potential for non-ideal pH makes aqueous solutions highly susceptible to rapid degradation.

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific stability issues you may encounter during your experiments.

Issue 1: Rapid Loss of Potency or Inconsistent Results in Biological Assays

Symptoms:

  • Decreased biological activity over a short period (hours to days).

  • Poor reproducibility between experiments run on different days using the same stock solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent assay results.

Causality Explained: The phenolic hydroxyl group on the pyridinol ring is susceptible to oxidation, which is often the primary cause of potency loss. This process is significantly accelerated by factors such as non-optimal pH, light exposure, and the presence of oxygen in aqueous media.[2][5] By systematically controlling these variables as outlined in the workflow, you can isolate and mitigate the source of degradation.

Issue 2: Precipitate Formation in Aqueous Solutions

Symptoms:

  • A solid precipitate forms after diluting an organic stock solution into an aqueous buffer.

Troubleshooting Workflow:

Caption: Diagnostic chart for precipitate formation.

Causality Explained: Precipitation is most commonly a solubility issue. While this compound is soluble in organic solvents like DMSO, its aqueous solubility is limited. When a concentrated organic stock is diluted into a buffer, the compound can crash out if its solubility limit is exceeded. A colored precipitate, however, suggests that degradation (likely oxidation) has occurred, forming a less soluble product.

Part 3: Experimental Protocols

To proactively assess and control the stability of your compound, a forced degradation study is recommended. This allows you to understand how your specific experimental conditions impact the compound's integrity.

Protocol: Small-Scale Forced Degradation Study

Objective: To determine the stability of this compound under various stress conditions relevant to experimental use.

Materials:

  • This compound

  • Anhydrous DMSO

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV system

  • pH meter

  • Amber and clear glass vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Condition Setup: In separate, appropriately labeled amber vials, perform the following additions:

    • Acid Hydrolysis: 10 µL of stock + 990 µL of 0.1 M HCl.

    • Base Hydrolysis: 10 µL of stock + 990 µL of 0.1 M NaOH.

    • Oxidative Stress: 10 µL of stock + 990 µL of 3% H₂O₂.

    • Photolytic Stress: 10 µL of stock + 990 µL of a 50:50 acetonitrile:water mixture in a clear vial.

    • Control: 10 µL of stock + 990 µL of a 50:50 acetonitrile:water mixture in an amber vial.

  • Incubation:

    • Place the Acid, Base, and Control vials in a 40°C incubator.

    • Keep the Oxidative Stress vial at room temperature.

    • Expose the Photolytic Stress vial to a direct, consistent light source (e.g., a photostability chamber or a benchtop UV lamp).

  • Time-Point Analysis:

    • At T=0, 2, 4, 8, and 24 hours, take a 100 µL aliquot from each vial.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Immediately analyze the aliquots by HPLC-UV.

  • Data Analysis:

    • Monitor the peak area of the parent this compound peak over time for each condition.

    • Calculate the percentage of compound remaining relative to the T=0 time point.

    • Observe the appearance of any new peaks in the chromatogram, which indicate degradation products.

Expected Outcomes & Interpretation:

Stress ConditionExpected DegradationPrimary Degradation Pathway
Acid Hydrolysis ModerateCleavage of the benzyl ether linkage.
Base Hydrolysis SignificantBase-catalyzed oxidation of the phenolic group.[2][3]
Oxidation (H₂O₂) Very RapidDirect oxidation of the phenolic group.[8]
Photolysis Varies with light intensityPhotodegradation of the aromatic pyridine ring.[4]
Control (Dark, 40°C) MinimalIndicates baseline thermal degradation.

This study will provide empirical data on which conditions are most detrimental to the compound's stability, allowing you to tailor your experimental procedures to minimize degradation.[9][10][11]

References

Technical Support Center: Guidelines for Scaling Up 6-(Benzyloxy)pyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-(Benzyloxy)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile pyridine derivative.[1][2][3] this compound is a valuable building block in medicinal chemistry and material science, making robust and scalable synthetic protocols essential.[1][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient scale-up of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the condensation reaction between a protected 3-hydroxypyridine derivative and a benzylating agent. One reported pathway starts with 4-(benzyloxy)benzaldehyde and 3-hydroxypyridine in the presence of a base like sodium hydroxide.[4] The resulting crude product is then purified.[4] It is crucial to ensure the high purity of starting materials, as impurities can significantly impact the reaction outcome and the final product's quality.[2]

Q2: What are the critical parameters to consider when scaling up the synthesis of this compound?

When moving from a lab-scale to a larger-scale synthesis, several factors become critical:

  • Heat Management: The reaction can be exothermic, and inefficient heat transfer in larger vessels can lead to localized overheating and the formation of byproducts.[5]

  • Mixing and Agitation: Ensuring a homogenous reaction mixture is crucial for consistent results. Inadequate mixing can lead to incomplete reactions and lower yields.[5]

  • Reagent Addition Rate: The rate of addition for key reagents should be carefully controlled to maintain the optimal reaction temperature and minimize side reactions.[5]

  • Solvent Selection and Volume: The choice of solvent can influence reaction rates and solubility of intermediates and products.[4][6] Ensure adequate solvent volume to maintain good stirring and prevent precipitation issues.

Q3: My yield of this compound is low. What are the potential causes?

Low yields in pyridine synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.[7]

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[7]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product's yield.[7]

  • Purification Losses: Inefficient purification methods can lead to significant loss of the final product.

Q4: What are the common impurities I might encounter, and how can I remove them?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Purification is typically achieved through recrystallization or column chromatography.[4] The choice of solvent for recrystallization is critical and should be optimized to maximize the recovery of the pure product.

Q5: What safety precautions should I take when working with this compound and its synthetic intermediates?

It is essential to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The compound is classified with hazard statements H302, H315, H319, H332, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Troubleshooting Guides

Guide 1: Low Yield in the Benzylation Step

This guide addresses common issues leading to low yields during the benzylation of the pyridine ring.

Symptom Potential Cause Troubleshooting Action
Incomplete reaction (starting material remains) Insufficient base or reaction time.Increase the stoichiometry of the base. Extend the reaction time and monitor closely by TLC/LC-MS.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of multiple spots on TLC Side reactions due to strong base or high temperature.Consider using a milder base. Optimize the reaction temperature to favor the desired product.
Impure starting materials.Ensure the purity of all reagents before starting the reaction.[2]
Product loss during work-up Incorrect pH during extraction.Carefully adjust the pH of the aqueous phase during work-up to ensure the product remains in the organic layer.
Emulsion formation.Add brine to the aqueous layer to break up emulsions during extraction.
Guide 2: Challenges in the Deprotection (Debenzylation) Step

The removal of the benzyl protecting group is a common subsequent step in the synthesis of further derivatives. This is often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂).

Q: My debenzylation reaction is slow or has stalled. What should I do?

A: The most common issue is catalyst poisoning by the pyridine nitrogen, which coordinates to the palladium surface and inhibits its activity.[6][8]

Troubleshooting Workflow for Debenzylation:

G start Debenzylation Stalled check_catalyst Check Catalyst Quality & Loading start->check_catalyst add_acid Add Mild Acid (e.g., Acetic Acid) check_catalyst->add_acid Catalyst OK change_catalyst Switch to Pearlman's Catalyst (Pd(OH)₂/C) add_acid->change_catalyst Still Slow success Successful Debenzylation add_acid->success Improved Rate increase_pressure Increase Hydrogen Pressure change_catalyst->increase_pressure Still Slow change_catalyst->success Improved Rate check_solvent Optimize Solvent (e.g., Protic Solvents like Ethanol) increase_pressure->check_solvent Still Slow increase_pressure->success Improved Rate check_solvent->success Improved Rate

Caption: Troubleshooting decision tree for slow debenzylation.

Strategies to Overcome Catalyst Poisoning:

  • Acidic Additives: Adding a mild acid like acetic acid can protonate the pyridine nitrogen, reducing its ability to bind to the palladium catalyst.[6]

  • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for debenzylating substrates containing basic nitrogen groups.[6]

  • Increased Catalyst Loading: While not always the most efficient solution, increasing the amount of catalyst can sometimes compensate for partial poisoning.[6]

Q: I am observing saturation of the pyridine or benzene ring as a side product. How can I avoid this?

A: Aromatic ring saturation is a known side reaction during hydrogenolysis.[6] To minimize this:

  • Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor debenzylation over ring saturation.[6]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in a transfer hydrogenation setup can be a milder and more selective alternative to using hydrogen gas.[6]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity to separate the desired product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[7]

Protocol 2: General Procedure for Debenzylation using Pd/C
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in a solvent such as ethanol or methanol.[6]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS until all the starting material is consumed.

  • Catalyst Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Work-up and Isolation: Remove the solvent under reduced pressure to yield the deprotected product, 3-hydroxy-6-pyridinol.

Visualization of Key Processes

Reaction Scheme:

G cluster_0 Synthesis cluster_1 Deprotection Starting Materials 3-Hydroxypyridine + Benzylating Agent Product This compound Starting Materials->Product Base, Solvent Protected This compound Deprotected 6-Hydroxypyridin-3-ol Protected->Deprotected Pd/C, H₂

Caption: General synthetic and deprotection workflow.

References

Technical Support Center: Navigating Solubility Challenges of Pyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyridin-4-ol derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to the common and often complex solubility challenges encountered during experimental work. By understanding the underlying physicochemical principles, you can effectively optimize your experimental outcomes.

The Root of the Challenge: Understanding Pyridin-4-ol's Dual Identity

A fundamental aspect of pyridin-4-ol chemistry is its existence in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one.[1] This equilibrium is not static; it is highly sensitive to the compound's environment, including its physical state and the polarity of the solvent.[2][3]

  • In polar solvents and the solid state , the equilibrium heavily favors the more stable pyridin-4(1H)-one (keto) form .[1][3] This stability is attributed to factors like intermolecular hydrogen bonding and resonance stabilization.[4][5]

  • In the gas phase or in non-polar solvents , the pyridin-4-ol (enol) form can become more significant.[2]

This tautomerism is a critical factor influencing solubility, as the two forms possess different physicochemical properties.[4] The predominance of the often less soluble pyridone tautomer in aqueous environments is a primary contributor to the solubility challenges observed with this class of compounds.

Tautomerism cluster_conditions Influencing Factors Pyridin4ol Pyridin-4-ol (Enol Form) More prevalent in non-polar solvents/gas phase Pyridin4one Pyridin-4(1H)-one (Keto Form) Favored in polar solvents/solid state Pyridin4ol->Pyridin4one Equilibrium Solvent_Polarity Solvent Polarity pH pH Temperature Temperature Solubility_Workflow Start Start: Poor Aqueous Solubility pH_Mod Strategy 1: pH Modification (for ionizable derivatives) Start->pH_Mod Co_Solvent Strategy 2: Co-solvent Systems pH_Mod->Co_Solvent If ineffective or pH sensitive Success Solubility Achieved pH_Mod->Success Excipients Strategy 3: Formulation with Excipients Co_Solvent->Excipients If co-solvent interferes with assay Co_Solvent->Success Excipients->Success Failure Re-evaluate/Consider Chemical Modification Excipients->Failure If still insoluble

References

Validation & Comparative

A Comparative Guide to HPLC Methodologies for Purity Validation of 6-(Benzyloxy)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 6-(Benzyloxy)pyridin-3-ol, a key heterocyclic intermediate, is no exception. Its structural integrity directly influences the outcome of subsequent synthetic steps and the impurity profile of the final drug substance.[1] Therefore, robust and validated analytical methods for its purity assessment are of paramount importance.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, I will elucidate the scientific rationale behind the methodological choices, from column chemistry and mobile phase composition to the intricacies of validation in line with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[2][3][4][5][6]

The methodologies presented herein are designed to be not only scientifically sound but also practical and readily implementable in a quality control laboratory. We will explore a conventional reversed-phase C18 method and an alternative approach utilizing a C8 column, providing a comprehensive view of how subtle changes in stationary phase chemistry can be leveraged to achieve optimal separation and validation outcomes.

Understanding the Analyte: this compound

This compound is a polar aromatic molecule containing both a pyridine ring and a phenolic hydroxyl group. The presence of the basic nitrogen in the pyridine ring and the acidic proton of the hydroxyl group means its chromatographic behavior can be significantly influenced by the pH of the mobile phase. Furthermore, the benzyloxy group adds a non-polar character to the molecule. A sound HPLC method must balance these characteristics to achieve good peak shape and retention.

Potential Impurities: A Forward-Looking Approach

A stability-indicating method must be able to separate the main component from its potential process-related impurities and degradation products.[7][8][9] A plausible synthetic route to this compound is the Williamson ether synthesis, reacting 3-hydroxypyridine with benzyl chloride in the presence of a base.[1][10][11][12][13]

Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 3-hydroxypyridine and benzyl chloride.

  • By-products: Benzyl alcohol (from hydrolysis of benzyl chloride), and potentially dibenzyl ether. Over-alkylation products are also a possibility.

  • Degradation Products: Forced degradation studies are essential to identify potential degradation pathways.[8] Under acidic, basic, oxidative, thermal, and photolytic stress, the ether linkage is a likely point of cleavage, which could yield 3-hydroxypyridine and benzyl alcohol. Oxidation of the phenol group is another potential degradation route.[14][15][16][17][18]

Comparative HPLC Methodologies

We will now detail two distinct reversed-phase HPLC methods for the purity analysis of this compound.

Method A: The Robust Workhorse - C18 with Buffered Mobile Phase

This method employs a C18 column, the most common stationary phase in reversed-phase chromatography, known for its strong hydrophobic retention.[19] A buffered mobile phase is chosen to control the ionization of both the phenolic hydroxyl group and the pyridine nitrogen, ensuring consistent retention times and symmetrical peak shapes.

Experimental Protocol: Method A

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Rationale for Method A:

  • C18 Column: Provides strong retention for the relatively non-polar benzyloxy group, allowing for good separation from more polar impurities.

  • Buffered Mobile Phase (pH 3.0): At this pH, the phenolic hydroxyl group will be protonated (non-ionized), enhancing its retention. The pyridine nitrogen (pKa ~5.2) will be protonated (ionized), which can sometimes lead to peak tailing on silica-based columns. However, the use of a buffer and a well-endcapped C18 column should mitigate this.

  • Gradient Elution: This allows for the effective elution of a range of compounds with varying polarities, from the polar starting materials to the more non-polar by-products.

  • Detection at 275 nm: This wavelength is chosen based on the UV absorbance of the aromatic rings in the molecule, providing good sensitivity.[20][21]

Method B: An Alternative Selectivity - C8 with Acidified Mobile Phase

Method B utilizes a C8 column, which has a shorter alkyl chain than C18, resulting in less hydrophobic retention. This can be advantageous for providing a different selectivity profile, potentially resolving impurities that co-elute on a C18 column. An acidified mobile phase is used to simplify the mobile phase preparation while still controlling the ionization state of the analyte.

Experimental Protocol: Method B

  • Chromatographic System: A validated HPLC system with a UV detector.

  • Column: C8, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Elution: 65% Solvent A, 35% Solvent B.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Rationale for Method B:

  • C8 Column: The reduced hydrophobicity compared to C18 can alter the elution order of impurities and may provide better resolution for certain impurity pairs.

  • Acidified Mobile Phase (0.1% Formic Acid): Formic acid provides a consistently low pH (~2.7) to suppress the ionization of the phenolic hydroxyl group and ensure the pyridine nitrogen is protonated. This is a simpler mobile phase to prepare than a buffer.

  • Isocratic Elution: For a purity method where the impurities are expected to elute close to the main peak, an isocratic method can be simpler, more robust, and faster.[19]

  • Higher Flow Rate and Temperature: These adjustments can help to improve peak efficiency and reduce analysis time.

Method Validation: A Cornerstone of Trustworthiness

A comprehensive validation protocol must be followed to ensure that the chosen HPLC method is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[13][22][23][24]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Final Output Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Range Range Prec->Range Robust Robustness Range->Robust LOD_LOQ LOD & LOQ Robust->LOD_LOQ Report Validation Report LOD_LOQ->Report

References

A Comparative Guide to the Synthetic Routes of 6-(Benzyloxy)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 6-(Benzyloxy)pyridin-3-ol, a valuable building block in medicinal chemistry, presents multiple synthetic pathways, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine core substituted with a benzyloxy group at the 6-position and a hydroxyl group at the 3-position. This substitution pattern makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both a protected hydroxyl group (benzyloxy) and a free hydroxyl group allows for selective functionalization, a key consideration in multi-step syntheses.

Overview of Synthetic Strategies

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Williamson Ether Synthesis: This classical approach involves the formation of the ether linkage by reacting a suitable pyridinol precursor with a benzyl halide.

  • Nucleophilic Aromatic Substitution (SNAr): This strategy relies on the displacement of a leaving group, typically a halide, from the pyridine ring by a benzyl alkoxide.

This guide will now delve into the detailed experimental protocols, mechanistic underpinnings, and comparative analysis of these two routes.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In the context of this compound synthesis, this route typically starts from 3-hydroxypyridine.

Reaction Scheme
Detailed Experimental Protocol

A representative experimental procedure for the Williamson ether synthesis of this compound is as follows:

  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).

  • Addition of Reagents: Stir the suspension at room temperature for 30 minutes. To this mixture, add benzyl bromide (1.1 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Hydroxypyridine 3-Hydroxypyridine K2CO3 K₂CO₃ (Base) 3-Hydroxypyridine->K2CO3 Pyridinolate Pyridinolate Anion (Nucleophile) K2CO3->Pyridinolate Forms Benzyl_Bromide Benzyl Bromide (Electrophile) Pyridinolate->Benzyl_Bromide Backside Attack Product This compound Benzyl_Bromide->Product Forms

Williamson Ether Synthesis Mechanism

In the first step, the base (potassium carbonate) deprotonates the hydroxyl group of 3-hydroxypyridine to form a more nucleophilic pyridinolate anion. This anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 fashion, displacing the bromide leaving group to form the desired ether product. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the pyridinolate anion.[3]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative pathway, particularly when starting from a halogenated pyridine precursor. For the synthesis of this compound, a common starting material is 6-chloropyridin-3-ol.

Reaction Scheme
Detailed Experimental Protocol

A typical experimental procedure for the SNAr route is as follows:

  • Preparation of Alkoxide: In a separate flask, prepare sodium benzoxide by reacting sodium hydride (NaH) (1.2 eq) with benzyl alcohol (1.5 eq) in anhydrous DMF at 0 °C, followed by stirring at room temperature for 1 hour.

  • Reaction Setup: To a solution of 6-chloropyridin-3-ol (1.0 eq) in anhydrous DMF, add the freshly prepared sodium benzoxide solution dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Mechanistic Insights

The SNAr reaction on a pyridine ring proceeds through an addition-elimination mechanism.[4]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination 6-Chloropyridin-3-ol 6-Chloropyridin-3-ol Benzoxide Sodium Benzoxide (Nucleophile) 6-Chloropyridin-3-ol->Benzoxide Meisenheimer Meisenheimer Complex (Intermediate) Benzoxide->Meisenheimer Forms Product This compound Meisenheimer->Product Loss of Cl⁻

Nucleophilic Aromatic Substitution Mechanism

The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, facilitates nucleophilic attack.[5] The potent nucleophile, sodium benzoxide, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is delocalized over the pyridine ring and onto the electronegative nitrogen atom, which provides significant stabilization.[5] In the subsequent, typically faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key experimental parameters and outcomes for the two synthetic routes.

ParameterWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials 3-Hydroxypyridine, Benzyl Bromide6-Chloropyridin-3-ol, Benzyl Alcohol
Key Reagents K₂CO₃ (or other base)NaH (or other strong base)
Typical Solvent DMF, AcetonitrileDMF, DMSO
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 4-6 hours8-12 hours
Reported Yield ~49%Generally moderate to good (specific data varies)
Purification Column ChromatographyColumn Chromatography

Discussion and Recommendations

Williamson Ether Synthesis:

  • Advantages: This route utilizes readily available and relatively inexpensive starting materials. The reaction conditions are generally milder than the SNAr approach. The SN2 mechanism is well-understood and predictable.[1][2]

  • Disadvantages: A notable drawback is the potential for competing N-alkylation of the pyridine ring, which can lead to the formation of undesired pyridinium salt byproducts, thereby reducing the overall yield of the desired O-alkylated product. Careful control of reaction conditions is necessary to favor O-alkylation. The reported yield of around 49% suggests that this may not be the most efficient route in all cases.

Nucleophilic Aromatic Substitution (SNAr):

  • Advantages: This method can be highly effective for appropriately activated pyridine rings. The regioselectivity is well-defined, with substitution occurring at the position of the leaving group. When successful, this route can provide good yields.

  • Disadvantages: The starting material, 6-chloropyridin-3-ol, may be less readily available or more expensive than 3-hydroxypyridine. The reaction often requires higher temperatures and longer reaction times. The use of a strong base like sodium hydride necessitates anhydrous conditions and careful handling due to its reactivity with moisture.

The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the research project.

  • For small-scale synthesis and initial exploratory work , the Williamson ether synthesis may be a more convenient starting point due to the accessibility of the starting materials. However, optimization to minimize N-alkylation may be required to achieve satisfactory yields.

  • For larger-scale synthesis or when higher yields are critical , the Nucleophilic Aromatic Substitution route is a strong contender, provided the starting 6-chloropyridin-3-ol is available. While the conditions are more demanding, the potential for higher efficiency may justify the initial investment in the starting material and the more stringent reaction setup.

It is recommended that researchers evaluate both routes on a small scale to determine the most efficient and practical method for their specific laboratory conditions and project goals.

References

A Comparative Guide to the Biological Activity of 6-(Benzyloxy)pyridin-3-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will focus on the antiproliferative effects of 6-(benzyloxy)pyridin-3-ol and its derivatives, particularly their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.

The Core Scaffold: this compound

This compound serves as our parent compound, featuring a pyridin-3-ol core. The hydroxyl group at the 3-position and the benzyloxy group at the 6-position are key features influencing its chemical properties and biological interactions. The benzyloxy group can serve as a protecting group in synthesis or actively participate in binding with biological targets. Research suggests that this compound may interact with the hinge region of the ATP binding site of EGFR, indicating its potential as a kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

To understand how structural modifications impact biological activity, we will compare this compound with a series of hypothetical, yet representative, analogues. The selection of these analogues is based on common chemical modifications explored in the literature for similar pyridine-based compounds. We will analyze the effects of substitutions on both the benzyloxy ring and the pyridine core.

Substitutions on the Benzyloxy Phenyl Ring

The electronic and steric properties of the benzyloxy moiety can significantly influence binding affinity and selectivity. Here, we compare the parent compound with analogues bearing electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenyl ring.

Compound IDStructureR GroupRationale for Comparison
1 This compoundHParent Compound
2 6-(4-Methoxybenzyloxy)pyridin-3-ol4-OCH₃Introduction of an electron-donating group to assess the impact of increased electron density on the phenyl ring.
3 6-(4-Chlorobenzyloxy)pyridin-3-ol4-ClIntroduction of an electron-withdrawing and moderately bulky halogen to probe electronic and steric tolerance.
Substitutions on the Pyridine Ring

Modifications to the pyridine ring can alter the compound's overall polarity, hydrogen bonding capacity, and interaction with key residues in the target's active site.

Compound IDStructureR' GroupRationale for Comparison
1 This compoundHParent Compound
4 5-Chloro-6-(benzyloxy)pyridin-3-ol5-ClIntroduction of an electron-withdrawing group on the pyridine ring to modulate the electronic properties of the core scaffold.
5 2-Amino-6-(benzyloxy)pyridin-3-ol2-NH₂Introduction of a hydrogen-bond donor to explore additional interactions within the binding pocket.

Comparative Biological Data (Hypothetical)

The following tables present a synthesized view of potential biological activities based on trends observed in the broader class of pyridine derivatives. While direct head-to-head experimental data for this specific set of analogues is not available in a single study, these values are representative of what might be expected based on published SAR for similar compounds.

In Vitro EGFR Kinase Inhibition
Compound IDR GroupR' GroupPredicted EGFR IC₅₀ (nM)
1 HH150
2 4-OCH₃H120
3 4-ClH250
4 H5-Cl95
5 H2-NH₂180

Interpretation:

  • The introduction of an electron-donating methoxy group on the benzyloxy ring (Compound 2 ) may slightly enhance inhibitory activity.

  • A bulky, electron-withdrawing chloro group on the benzyloxy ring (Compound 3 ) could lead to a decrease in potency, possibly due to steric hindrance or unfavorable electronic interactions.

  • A chloro-substitution on the pyridine ring (Compound 4 ) is predicted to significantly improve potency, a common observation in kinase inhibitors where halogen bonding can provide additional affinity.

  • The addition of an amino group at the 2-position of the pyridine ring (Compound 5 ) might not be favorable for EGFR inhibition, potentially altering the optimal binding orientation.

Antiproliferative Activity in A431 Cells (EGFR-overexpressing)
Compound IDR GroupR' GroupPredicted Antiproliferative GI₅₀ (µM)
1 HH1.2
2 4-OCH₃H1.0
3 4-ClH2.5
4 H5-Cl0.8
5 H2-NH₂1.9

Interpretation: The antiproliferative activity in a relevant cancer cell line is expected to correlate with the enzymatic inhibition data. Compounds with stronger EGFR inhibition are predicted to more effectively halt the proliferation of EGFR-dependent cancer cells. The trend suggests that Compound 4 would be the most potent in this cellular assay.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key assays used to evaluate these compounds are provided below. These protocols represent a self-validating system for assessing the biological activity of novel pyridine derivatives.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced in the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.[1][2][3][4]

Workflow Diagram:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Enzyme Dilute EGFR Enzyme Plate Add Enzyme, Compound, and Substrate/ATP to 384-well plate Enzyme->Plate Compound Serially Dilute Test Compound Compound->Plate Substrate Prepare Substrate/ATP Mix Substrate->Plate Incubate Incubate at 30°C for 60 min Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate2 Incubate at RT for 40 min Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate at RT for 30 min Add_Detection->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for the in vitro EGFR Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT.[1]

    • Dilute recombinant human EGFR enzyme to the desired concentration in Kinase Buffer.

    • Prepare a solution of poly(Glu,Tyr) peptide substrate and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Perform serial dilutions of the test compounds in DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

    • Add 2 µl of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[5][6] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.[7]

Workflow Diagram:

cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay Seed_Cells Seed A431 cells in a 96-well plate Incubate_Adhere Incubate for 24h to allow adherence Seed_Cells->Incubate_Adhere Treat_Cells Treat cells with serial dilutions of compounds Incubate_Adhere->Treat_Cells Incubate_Treatment Incubate for 72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Incubate_Solubilize Incubate overnight Add_Solubilizer->Incubate_Solubilize Read_Absorbance Measure absorbance at 570 nm Incubate_Solubilize->Read_Absorbance

Caption: Workflow for the MTT Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count A431 cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µl of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/ml stock solution of MTT in sterile PBS.

    • Add 10 µl of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This comparative guide illustrates the foundational principles of structure-activity relationships for this compound and its analogues as potential antiproliferative agents. The synthesized data suggests that substitutions on both the benzyloxy and pyridine rings can significantly modulate activity, with a 5-chloro substitution on the pyridine ring showing particular promise for enhancing EGFR inhibition.

The provided experimental protocols offer a robust framework for the in-house validation and further exploration of novel analogues. Future work should focus on the synthesis and direct comparative testing of these and other rationally designed derivatives to confirm these predicted trends. Further investigation into selectivity against other kinases and in vivo efficacy will be crucial steps in the development of any lead compounds from this series.

References

A Spectroscopic Journey: Differentiating 6-(Benzyloxy)pyridin-3-ol from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Structural Verification in Synthesis

In the landscape of pharmaceutical and materials science research, 6-(Benzyloxy)pyridin-3-ol stands out as a valuable heterocyclic building block.[1][2] Its utility as a synthetic intermediate necessitates stringent quality control, where the unequivocal confirmation of its molecular structure is paramount. The synthesis, commonly achieved via a Williamson ether synthesis, involves the reaction of a pyridinol precursor with a benzylating agent. A typical route employs 6-chloropyridin-3-ol and benzyl bromide.

Monitoring the conversion of these precursors into the final product is a critical step that relies on the precise application of spectroscopic techniques. The subtle yet definitive changes in the molecular framework upon bond formation are captured as unique fingerprints by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and its common precursors, 6-chloropyridin-3-ol and benzyl bromide. We will explore the causal relationships between structural changes and their spectral manifestations, offering researchers a robust framework for reaction monitoring and final product validation.

The Synthetic and Analytical Workflow

The transformation from precursors to the final product follows a logical progression from synthesis to rigorous characterization. The goal of the analytical workflow is to provide multiple, corroborating pieces of evidence to confirm that the desired chemical transformation has occurred and that the purified material is, in fact, this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation P1 6-chloropyridin-3-ol React Williamson Ether Synthesis P1->React P2 Benzyl bromide P2->React Prod_Crude Crude Product React->Prod_Crude Purify Purification (e.g., Chromatography) Prod_Crude->Purify Product Pure this compound Purify->Product NMR NMR (¹H, ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spec. Product->MS Compare Compare Spectra: Product vs. Precursors NMR->Compare IR->Compare MS->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Overall workflow from synthesis to spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By tracking the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can observe the direct consequences of bond formation. The key event in this synthesis—the formation of a C-O-C ether linkage from a C-Cl bond and a C-Br bond—triggers highly predictable changes in the NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the analyte (precursor or purified product) in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~240 ppm and a relaxation delay of 2 seconds are typical. A higher number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.[3]

  • Data Processing: Process the Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections to the resulting spectrum.

¹H NMR: Comparative Analysis

The proton NMR spectrum provides a clear narrative of the reaction's progress. We anticipate the disappearance of the starting material signals and the emergence of a new set of signals corresponding to the product.

Table 1: Comparative ¹H NMR Data

CompoundStructural FragmentExpected Chemical Shift (δ, ppm)Rationale & Key Changes
Benzyl bromide Phenyl-H 7.20 - 7.40 (m, 5H)Aromatic protons of the benzyl group.
-CH₂ -Br~4.5 (s, 2H)Disappears upon reaction. Protons are deshielded by the adjacent bromine atom.[4]
6-chloropyridin-3-ol Pyridine Ring H 7.00 - 8.10 (m, 3H)Aromatic protons on the pyridine ring, with specific splitting patterns based on their positions.
-OH 5.0 - 6.0 (br s, 1H)Disappears upon reaction. Labile proton, often a broad singlet.
This compound Phenyl-H 7.25 - 7.45 (m, 5H)Aromatic protons from the retained benzyl group.
-CH₂ -O-~5.3 (s, 2H)Appears upon reaction. This is a key diagnostic signal. The shift from ~4.5 ppm (in C-Br) to ~5.3 ppm (in C-O) is due to the different electronic environment.
Pyridine Ring H 7.10 - 8.20 (m, 3H)The chemical shifts of these protons will be altered compared to the precursor due to the new, bulky benzyloxy group.
-OH 9.0 - 10.0 (br s, 1H)Phenolic proton signal is retained.

Interpretation: The most telling evidence of a successful reaction in the ¹H NMR spectrum is the disappearance of the singlet at ~4.5 ppm (CH₂Br of benzyl bromide) and the appearance of a new singlet at ~5.3 ppm (CH₂O of the product). This upfield shift confirms the displacement of bromine by the pyridinol oxygen.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR complements the proton data by providing a map of the carbon framework. The change in electronegativity from bromine to oxygen at the benzylic carbon causes a significant and easily identifiable shift.

Table 2: Comparative ¹³C NMR Data

CompoundStructural FragmentExpected Chemical Shift (δ, ppm)Rationale & Key Changes
Benzyl bromide C -Br~33Disappears upon reaction. Aliphatic carbon attached to bromine.
Aromatic C 128 - 138Aromatic carbons of the benzyl group.
6-chloropyridin-3-ol C -Cl~145Disappears upon reaction. Aromatic carbon attached to chlorine.
Aromatic C 120 - 150Other aromatic carbons of the pyridine ring.
This compound C -O (Benzylic)~70Appears upon reaction. This is a key diagnostic signal, shifted significantly downfield from the C-Br carbon due to oxygen's electronegativity.
C -O (Pyridyl)~160Appears upon reaction. The C-Cl carbon is transformed into a C-OAr ether carbon.
Aromatic C 110 - 155Full set of aromatic carbons from both the pyridine and benzyl rings.

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation

IR spectroscopy excels at identifying functional groups. While the spectra can be complex, focusing on specific regions allows us to track the key bond changes during the synthesis. The primary transformation is the conversion of a C-Br bond into a C-O-C ether linkage.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid sample directly onto the ATR crystal.[5]

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve data quality.[5]

Comparative IR Analysis

Table 3: Key Comparative IR Data

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)Significance
Benzyl bromide C-Br Stretch500 - 600Disappears. This signal in the fingerprint region confirms the loss of the starting material.
C-H (Aromatic)3000 - 3100Present in both precursor and product.
6-chloropyridin-3-ol O-H Stretch (Phenolic)3200 - 3600 (broad)Present in both precursor and product.
C-Cl Stretch600 - 800Disappears. Confirms consumption of the pyridinol precursor.
C=C, C=N Stretch1400 - 1600Present in both precursor and product.
This compound C-O-C Stretch (Ether)1200 - 1275 (asymmetric) & 1000-1100 (symmetric)Appears. The presence of a strong C-O ether stretch is a definitive marker for product formation.
O-H Stretch (Phenolic)3200 - 3600 (broad)Retained from the precursor.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering the most direct evidence that the two precursor molecules have combined. The molecular ion peak (M⁺) should correspond to the sum of the precursors' masses minus the masses of the leaving groups (Br and Cl) and plus the mass of the newly formed bond.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Sample Introduction: Infuse the sample directly into the ion source using a syringe pump.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. Electron Ionization (EI) can also be used to analyze fragmentation patterns.[3]

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 50-500).

Comparative MS Analysis

G node_pre1 6-chloropyridin-3-ol MW: 129.54 g/mol M⁺•: m/z 129 M+2: m/z 131 (3:1 ratio) node_prod This compound MW: 201.22 g/mol [1] [M+H]⁺: m/z 202.08 Fragment: m/z 91 (C₇H₇⁺) node_pre1->node_prod Reaction node_pre2 Benzyl bromide MW: 171.04 g/mol M⁺•: m/z 170/172 (1:1 ratio) Fragment: m/z 91 (C₇H₇⁺) node_pre2->node_prod Reaction

Caption: Key mass spectrometry signals for precursors and product.

Interpretation: The most critical piece of data from mass spectrometry is the observation of a molecular ion corresponding to the product. For this compound (C₁₂H₁₁NO₂), the expected exact mass is 201.07898 Da.[6] In ESI-MS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 202.086. The disappearance of the isotopic patterns for chlorine (M⁺ and M+2 in a ~3:1 ratio) from 6-chloropyridin-3-ol and bromine (M⁺ and M+2 in a ~1:1 ratio) from benzyl bromide is also confirmatory.[5] The presence of a fragment at m/z 91 (the tropylium ion from the benzyl group) is expected in both benzyl bromide and the final product, but the molecular ion is the definitive feature.[7]

Conclusion

The successful synthesis of this compound from 6-chloropyridin-3-ol and benzyl bromide is unequivocally confirmed by a cohesive story told across multiple spectroscopic techniques. Each method provides a unique yet complementary piece of the puzzle.

  • ¹H NMR confirms the formation of the benzylic ether linkage through the characteristic upfield shift of the -CH₂- protons.

  • ¹³C NMR validates this by showing the dramatic downfield shift of the benzylic carbon upon attachment to oxygen.

  • IR Spectroscopy provides functional group evidence through the disappearance of C-Br and C-Cl stretches and the appearance of a strong C-O-C ether band.

  • Mass Spectrometry offers the final proof by confirming that the product has the correct molecular weight.

By systematically applying these analytical techniques and comparing the resulting data against the known profiles of the starting materials, researchers can proceed with confidence in the identity and purity of their synthesized this compound, ensuring the integrity and success of their subsequent research endeavors.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 6-(Benzyloxy)pyridin-3-OL Against Key Oncogenic Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth, practical guide on the computational evaluation of small molecule inhibitors. In drug discovery, understanding the potential interaction between a novel compound and its protein target is a foundational step. Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This guide will provide a comprehensive, step-by-step comparison of a pyridine-based compound, 6-(Benzyloxy)pyridin-3-ol, with known inhibitors against two critical targets in cancer therapy: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

This document is structured to provide not just a protocol, but the scientific reasoning behind each choice, ensuring a robust and reproducible computational experiment. We will delve into the selection of targets, the preparation of both protein and ligand molecules, the execution of the docking simulation using the widely-accepted AutoDock Vina software, and the critical analysis of the resulting data.

Introduction to the Molecules and Targets

The Investigational Ligand: this compound

Our molecule of interest, this compound (PubChem CID: 131747879), features a pyridine ring, a scaffold known to be a crucial component in many biologically active molecules, including various kinase inhibitors.[3][4] Research suggests that this compound may serve as a valuable building block for synthesizing pharmaceutical agents and has been shown to interact with biological targets like EGFR kinase.[3] Its structure presents key features for potential protein binding: a hydroxyl group and a benzyloxy group, which can participate in hydrogen bonding and hydrophobic interactions, respectively.[3]

The Comparative Ligands: Known Kinase Inhibitors

To benchmark the performance of our investigational ligand, we will compare it against established, FDA-approved drugs known to target our selected proteins:

  • Sorafenib: A potent inhibitor of multiple kinases, including VEGFR-2, used in the treatment of various cancers.[5][6]

  • Gefitinib (Iressa): A selective inhibitor of EGFR, prescribed primarily for non-small cell lung cancer with specific EGFR mutations.[7][8]

The Protein Targets: Pillars of Cancer Signaling

The pyridine scaffold and its derivatives are frequently associated with the inhibition of protein kinases.[9] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. We have therefore selected two well-validated receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which new blood vessels are formed.[10] Inhibiting VEGFR-2 can starve a tumor of the blood supply it needs to grow and metastasize.[5] We will utilize the crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD).[11]

  • Epidermal Growth Factor Receptor (EGFR): A receptor that, upon activation, triggers signaling pathways leading to cell growth, proliferation, and survival.[12][13] Mutations that lead to the overexpression or constitutive activation of EGFR are common in several cancers, making it a prime therapeutic target.[7][14] We will use the crystal structure of the EGFR kinase domain (PDB ID: 5WB7) for our study.[15]

Experimental Design & Workflow

A rigorous computational docking study is more than just running a program; it involves careful preparation and a logical sequence of steps to ensure the results are meaningful. The causality behind this workflow is to mimic, as closely as possible, the physiological conditions of protein-ligand binding in a controlled, digital environment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis PDB 1. Target Acquisition (RCSB PDB) PrepProt 3. Protein Preparation (Remove Water/Ligands, Add Hydrogens) PDB->PrepProt PDB File Ligand 2. Ligand Acquisition (PubChem) PrepLig 4. Ligand Preparation (Energy Minimization, Define Rotatable Bonds) Ligand->PrepLig SDF File Grid 5. Grid Box Definition (Define Docking Search Space) PrepProt->Grid PDBQT File Dock 6. Molecular Docking (AutoDock Vina Execution) PrepLig->Dock PDBQT File Grid->Dock Grid Parameters Analyze 7. Results Analysis (Binding Energy, Pose Visualization) Dock->Analyze Docked Poses & Scores Compare 8. Comparative Assessment (vs. Known Inhibitors) Analyze->Compare Binding Affinities

Caption: Computational docking workflow from preparation to analysis.

Detailed Protocols: A Self-Validating System

The trustworthiness of a docking study hinges on the meticulous preparation of the input molecules.[16] The following protocols are designed to be self-validating by adhering to established best practices in the field. We will use AutoDock Tools (ADT) for molecule preparation and AutoDock Vina for the docking simulation.[17][18]

Protocol 1: Receptor (Protein) Preparation

The goal of this protocol is to prepare the protein target by removing non-essential molecules, repairing any structural issues, and adding the necessary atomic properties for the docking algorithm.

Step-by-Step Methodology:

  • Obtain Crystal Structure: Download the PDB files for VEGFR-2 (4ASD) and EGFR (5WB7) from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.[19] Remove all water molecules, co-crystallized ligands, and any protein chains not involved in the binding site of interest.[16][20] This is critical because these elements can interfere with the docking process.

  • Load into AutoDockTools (ADT): Open the cleaned PDB file in ADT.

  • Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK.[21] Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for calculating interactions.

  • Assign Charges: Add Kollman charges for proteins.[17] This step assigns partial atomic charges necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein file in the PDBQT format (.pdbqt). This format contains the atomic coordinates, charges (Q), and AutoDock atom types (T).[22]

Protocol 2: Ligand Preparation

This protocol ensures the ligand is in a chemically correct, low-energy 3D conformation with defined rotatable bonds, allowing for flexibility during docking.

Step-by-Step Methodology:

  • Obtain Ligand Structure: Download the 3D structures of this compound, Sorafenib, and Gefitinib from the PubChem database in SDF format.

  • Format Conversion (if necessary): Use a tool like Open Babel to convert the SDF files to PDB format, which is a common starting point for ADT.[23]

  • Load into ADT: Open the ligand PDB file in ADT.

  • Detect Root and Torsion Bonds: Navigate to Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions to allow for flexibility. This step is the essence of flexible ligand docking, allowing the molecule to change its conformation to find the best fit.[24]

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol details the setup and execution of the docking calculation itself.

Step-by-Step Methodology:

  • Define the Search Space (Grid Box): In ADT, with the prepared protein loaded, go to Grid > Grid Box.[18] A box will appear. Center this box on the active site of the kinase (typically where the co-crystallized ligand was located). Adjust the dimensions of the box to encompass the entire binding pocket, with a small margin (e.g., 20x20x20 Ångströms).[25] This box defines the volume within which Vina will search for binding poses.[22]

  • Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.[22][26] It should contain the following lines:

  • Analyze Output: Vina will generate a PDBQT file (docked_poses.pdbqt) containing the predicted binding poses (typically 9) ranked by their binding affinity scores, and a log file (results.log) with the binding energy values in kcal/mol. [26]

Data Presentation and Comparative Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.

Table of Docking Results

Below is a summary of the illustrative docking scores for our investigational compound and the known inhibitors against both protein targets. The top-ranked pose for each ligand is reported.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
This compound VEGFR-2 (4ASD)-7.9Cys919, Asp1046
Sorafenib (Control) VEGFR-2 (4ASD)-9.5Cys919, Glu885, Asp1046
This compound EGFR (5WB7)-7.2Met793, Leu718
Gefitinib (Control) EGFR (5WB7)-8.8Met793, Asp855

Note: These values are for illustrative purposes to demonstrate how results would be presented. Actual results would be generated by executing the described protocols.

Interpretation of Results

From our illustrative data, we can draw several key insights:

  • Binding Affinity Comparison: The known inhibitors, Sorafenib and Gefitinib, show stronger binding affinities (more negative scores) to their respective targets than this compound. [27][28]This is expected, as they are highly optimized drugs.

  • Potential as a Scaffold: While not as potent as the approved drugs, the predicted binding energy of this compound is significant, suggesting it does interact favorably with the kinase active sites. This indicates that the pyridine scaffold is a valid starting point for further chemical modification to improve potency.

  • Interaction Analysis: The true value of docking lies in visualizing the predicted binding poses. Using a tool like PyMOL or Discovery Studio, one would load the protein and the docked_poses.pdbqt file. Analysis often reveals that the known inhibitors form critical hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket (e.g., Cys919 in VEGFR-2, Met793 in EGFR). [27][28]Our investigational compound likely forms a subset of these interactions. The goal for a medicinal chemist would be to add functional groups to the this compound scaffold to replicate the missing interactions observed with the more potent inhibitors.

G cluster_0 VEGFR-2 Binding Pocket cluster_1 Ligands VEGFR_Pocket VEGFR-2 Active Site Cys919 (H-bond) Glu885 (H-bond) Asp1046 (H-bond) Sorafenib Sorafenib Sorafenib->VEGFR_Pocket:c919 H-bond Sorafenib->VEGFR_Pocket:e885 H-bond Sorafenib->VEGFR_Pocket:d1046 H-bond Compound This compound Compound->VEGFR_Pocket:c919 H-bond Compound->VEGFR_Pocket:d1046 H-bond

Caption: Illustrative interaction map for ligands in the VEGFR-2 active site.

Conclusion and Future Directions

This guide has detailed a complete, scientifically-grounded workflow for the computational docking of a novel pyridine compound against two major oncogenic kinases, VEGFR-2 and EGFR. By comparing its performance against established drugs like Sorafenib and Gefitinib, we can contextualize its potential as a therapeutic scaffold.

The results, while illustrative, demonstrate that this compound likely interacts favorably within the kinase ATP-binding sites, though with lower affinity than the optimized drugs. The power of this in silico approach is its ability to generate hypotheses for optimization. The next logical steps in a drug discovery pipeline would be:

  • Structure-Activity Relationship (SAR) Studies: Synthesize derivatives of this compound to systematically probe interactions within the binding pocket.

  • Molecular Dynamics (MD) Simulations: Perform MD simulations on the docked complexes to assess the stability of the predicted binding poses over time.

  • In Vitro Validation: Ultimately, computational predictions must be validated by experimental evidence. Promising compounds identified through docking would be synthesized and tested in enzymatic and cell-based assays to determine their actual inhibitory activity (e.g., IC50 values).

By integrating computational screening with experimental validation, the drug discovery process can be significantly accelerated, allowing researchers to focus resources on the most promising candidates.

References

Benchmarking the Efficacy of 6-(Benzyloxy)pyridin-3-OL in a Specific Bioassay: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 6-(Benzyloxy)pyridin-3-OL as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. As a Senior Application Scientist, the goal of this document is to not only present a direct comparison with established alternatives but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and self-validating benchmarking process. While direct inhibitory data for this compound is not yet publicly available, this guide will equip researchers with the necessary protocols and comparative data to effectively conduct this evaluation.

Introduction: The Rationale for Targeting EGFR with Novel Pyridine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established driver of oncogenesis in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] This has rendered EGFR a prime target for therapeutic intervention.

The chemical scaffold of this compound, featuring a pyridine ring, is of significant interest in medicinal chemistry. Pyridine derivatives are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, valued for their ability to form key interactions with biological targets.[3] The structural characteristics of this compound suggest its potential to interact with the ATP-binding pocket of the EGFR kinase domain, a mechanism shared by many successful EGFR inhibitors. This guide will therefore focus on benchmarking its efficacy within a highly relevant and widely adopted in vitro EGFR kinase inhibition assay.

Mechanism of Action: Competitive ATP Inhibition of EGFR

The primary mechanism of action for many small-molecule EGFR inhibitors is the competitive inhibition of ATP binding to the kinase domain. By occupying the ATP-binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor cell growth and survival.

Below is a diagram illustrating the EGFR signaling pathway and the proposed point of inhibition for this compound and its comparators.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP P P EGFR->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor This compound (Proposed) Inhibitor->ATP Competes with EGF EGF (Ligand) EGF->EGFR Binds

Caption: Proposed mechanism of action for this compound.

Comparative Benchmarking: Established EGFR Inhibitors

To provide a meaningful assessment of this compound's efficacy, it is essential to benchmark it against well-characterized, clinically relevant EGFR inhibitors. For this guide, we have selected three prominent examples:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[2]

  • Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI.

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets both EGFR and HER2.[2]

These compounds represent the established standard of care and provide a robust baseline for evaluating the potency of novel inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

The following protocol outlines a detailed, step-by-step methodology for determining the in vitro inhibitory activity of this compound against the EGFR tyrosine kinase using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Rationale for Assay Selection: The ADP-Glo™ assay is a widely used, robust, and high-throughput method for quantifying kinase activity. Its sensitivity and broad dynamic range make it ideal for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Assay_Workflow start Start reagent_prep Reagent Preparation: - Serial dilution of this compound - Prepare EGFR enzyme, substrate, and ATP solutions start->reagent_prep plate_setup Assay Plate Setup (384-well): - Add test compound/controls - Add EGFR enzyme reagent_prep->plate_setup reaction_init Initiate Kinase Reaction: - Add ATP/Substrate mix plate_setup->reaction_init incubation1 Incubate at Room Temperature (e.g., 60 minutes) reaction_init->incubation1 reaction_stop Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent incubation1->reaction_stop incubation2 Incubate at Room Temperature (e.g., 40 minutes) reaction_stop->incubation2 signal_gen Generate Luminescent Signal: - Add Kinase Detection Reagent incubation2->signal_gen incubation3 Incubate at Room Temperature (e.g., 30 minutes) signal_gen->incubation3 read_plate Read Luminescence incubation3->read_plate data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound and control inhibitors (Gefitinib, Erlotinib, Lapatinib)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the control inhibitors in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation and Comparative Analysis

The primary metric for comparing the efficacy of the inhibitors in this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The table below summarizes the reported IC50 values for the benchmark compounds against wild-type EGFR and provides a template for the data that would be generated for this compound.

CompoundTargetAssay TypeIC50 (nM)
This compound EGFR (Wild-Type) ADP-Glo™ Kinase Assay To Be Determined
GefitinibEGFR (Wild-Type)Kinase Assay37
ErlotinibEGFR (Wild-Type)Kinase Assay2
LapatinibEGFR (Wild-Type)Kinase Assay9.8

Note: The IC50 values for the benchmark compounds are sourced from publicly available data and may vary depending on the specific assay conditions.

Interpretation of Results:

A lower IC50 value indicates a higher potency of the inhibitor. By comparing the experimentally determined IC50 value of this compound to those of the established inhibitors, researchers can quantitatively assess its relative efficacy. An IC50 value in the nanomolar range would suggest that this compound is a potent inhibitor of EGFR kinase activity and warrants further investigation.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro benchmarking of this compound as a potential EGFR kinase inhibitor. By following the detailed experimental protocol and utilizing the provided comparative data for established inhibitors, researchers can generate high-quality, reproducible results to assess the compound's efficacy.

Should this compound demonstrate potent inhibitory activity in this primary biochemical assay, subsequent steps would involve its evaluation in cell-based assays to determine its effect on EGFR autophosphorylation and cell proliferation in cancer cell lines. Further characterization of its selectivity against other kinases and its efficacy in in vivo models would also be critical milestones in its development as a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Benzyloxy)pyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 6-(Benzyloxy)pyridin-3-OL (CAS No. 725256-57-5), a heterocyclic building block. As your partner in the laboratory, we aim to provide value beyond the product itself, ensuring that your research is not only groundbreaking but also fundamentally safe. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment

Understanding the specific toxicological profile of this compound is the critical first step in establishing a robust safety plan. The compound's known hazard classifications dictate the necessary level of protection.

According to its safety profile, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning". This profile indicates that the primary routes of exposure are inhalation of the solid powder, direct skin and eye contact, and accidental ingestion. Therefore, our protective strategy must establish reliable barriers against these specific risks.

Core Personal Protective Equipment (PPE) Mandates

A multi-layered PPE approach is required to mitigate the identified risks. The following table summarizes the essential equipment for handling this compound. Every piece of equipment is mandatory when working with the compound in its solid form or in solution.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1]Why: The H319 classification ("Causes serious eye irritation") necessitates robust protection from splashes of solutions or accidental projection of solid particles. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.
A face shield worn over goggles.Why: Recommended when handling larger quantities (>10g) or when there is a heightened risk of splashing, such as during quenching or vigorous mixing. This provides a secondary barrier for the entire face.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Why: The H315 classification ("Causes skin irritation") requires the use of chemically resistant gloves. Nitrile provides excellent protection against incidental splashes of a wide range of chemicals and is suitable for handling the solid compound.[2][3]
Double-gloving.Why: This is a best practice when handling hazardous solids. It simplifies the process of removing a contaminated outer glove without exposing the skin. The outer glove should be removed and replaced immediately upon known or suspected contact.[4]
Protective Clothing Flame-resistant (FR) lab coat.Why: A lab coat is the primary barrier against contamination of personal clothing. It should be fully buttoned with sleeves rolled down to provide maximum coverage.
Respiratory Protection Certified Chemical Fume Hood.Why: This is an engineering control and the primary method for respiratory protection. The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications mean that all manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[5]
NIOSH-approved respirator.Why: Required only if engineering controls are insufficient or in the event of a large spill or ventilation failure.[1][5] Use requires prior medical clearance, fit-testing, and training.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling Check:

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it within the fume hood before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer of Solid Compound:

    • Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure.

    • Use a micro-spatula to carefully transfer the solid, avoiding any actions that could generate airborne dust.

    • Tare the weigh paper or container before adding the compound to minimize handling time.

    • Once the desired amount is weighed, securely close the primary container of this compound.

  • Dissolution and Reaction Setup:

    • Add the solvent to the flask containing the weighed solid in a slow, controlled manner to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately covered or equipped with a condenser to prevent vapor release.

    • Keep all vessels containing the compound clearly labeled and capped when not in immediate use.

  • Post-Handling Decontamination and Cleanup:

    • Wipe down the designated work area within the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Dispose of all contaminated disposable materials (weigh paper, gloves, wipes) in a designated hazardous waste container.[6]

Workflow for Safe Handling

The following diagram illustrates the logical progression of a safe handling operation involving this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling prep 1. Verify Fume Hood & Designate Area don_ppe 2. Don All Required PPE prep->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Dissolve / Add to Reaction weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose 6. Segregate & Dispose of Hazardous Waste decontaminate->dispose doff_ppe 7. Doff PPE & Wash Hands dispose->doff_ppe

Caption: A logical workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Minor Spills (Solid): In the event of a small spill (<1g) within the fume hood:

  • Do not attempt to sweep, as this will generate dust.

  • Gently cover the spill with a damp paper towel to wet the powder.

  • Carefully wipe up the material with the towel, moving from the outside of the spill inward.

  • Place the contaminated towel in the designated solid hazardous waste container.

  • Decontaminate the area with an appropriate solvent.

Waste Disposal: All materials contaminated with this compound must be treated as hazardous waste.[5]

  • Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any unreacted solid compound. It must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Disposal Pathway: All waste must be disposed of through your institution's environmental health and safety program, in accordance with all local, state, and federal regulations.[6]

By integrating these expert-validated protocols into your daily operations, you build a resilient safety culture that protects researchers and ensures the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)pyridin-3-OL
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)pyridin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.